GSK2200150A
Descripción
Propiedades
IUPAC Name |
1'-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)spiro[6,7-dihydrothieno[3,2-c]pyran-4,4'-piperidine] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3S/c1-2-17-18(23-11-10-22-17)13-15(1)14-21-7-5-20(6-8-21)16-4-12-25-19(16)3-9-24-20/h1-2,4,12-13H,3,5-11,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCRPMBWORFWNGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCN(CC2)CC3=CC4=C(C=C3)OCCO4)C5=C1SC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Spirocycle GSK2200150A: A Technical Guide to its Mechanism of Action Against Mycobacterium tuberculosis
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK2200150A is a novel anti-tuberculosis agent belonging to the spirocycle class of compounds, identified through high-throughput screening. It exhibits potent activity against the virulent Mycobacterium tuberculosis (M.tb.) strain H37Rv. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its primary target, the Mycobacterial membrane protein Large 3 (MmpL3). This document outlines the core inhibitory pathway, presents quantitative efficacy data, details relevant experimental protocols, and discusses mechanisms of resistance.
Core Mechanism of Action: Inhibition of MmpL3-Mediated Trehalose Monomycolate Transport
This compound exerts its bactericidal effect by targeting MmpL3, an essential inner membrane transporter in M. tuberculosis. MmpL3 is a critical component of the mycolic acid biosynthesis pathway, responsible for the translocation of trehalose monomycolate (TMM) from the cytoplasm to the periplasm. Mycolic acids are long-chain fatty acids that are fundamental constituents of the protective outer mycomembrane of mycobacteria.
The inhibitory action of this compound is believed to stem from its ability to dissipate the proton motive force (PMF) across the mycobacterial inner membrane.[1][2] MmpL3 functions as a TMM/H+ antiporter, utilizing the proton gradient to energize the export of TMM. By disrupting this gradient, this compound effectively stalls the transport of TMM, leading to its accumulation in the cytoplasm and a subsequent halt in the synthesis of mature mycolic acids and the formation of the mycomembrane.[3] This disruption of cell wall integrity ultimately leads to bacterial cell death.
Signaling Pathway Diagram
Caption: Mechanism of this compound action on MmpL3.
Quantitative Data
The following tables summarize the quantitative data regarding the activity of this compound against M. tuberculosis.
Table 1: In Vitro Activity of this compound against M. tuberculosis H37Rv
| Parameter | Value | Reference |
| Minimum Inhibitory Concentration (MIC) | 0.38 µM | [4] |
Table 2: Cross-Resistance Profile of MmpL3 Mutants to this compound (Spiros)
| MmpL3 Mutation | Fold Change in IC50 vs. Wild-Type | Reference |
| T284A | >5 | [5] |
| A677T | >5 | [5] |
| S591I | >35 | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Minimum Inhibitory Concentration (MIC) Determination using Resazurin Microtiter Assay (REMA)
This protocol is adapted from the methodology described in the cited literature.[4]
Objective: To determine the minimum concentration of this compound that inhibits the growth of M. tuberculosis.
Materials:
-
This compound
-
M. tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80
-
96-well microtiter plates
-
Resazurin sodium salt solution (0.02% w/v in sterile water)
-
Sterile DMSO for compound dilution
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial two-fold dilutions of this compound in Middlebrook 7H9 broth in a 96-well plate. The final volume in each well should be 100 µL. Include a drug-free control (containing only DMSO at the highest concentration used) and a media-only control.
-
Prepare a suspension of M. tuberculosis H37Rv in 7H9 broth and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension to achieve a final inoculum of approximately 5 x 10^5 CFU/mL.
-
Add 100 µL of the bacterial inoculum to each well of the microtiter plate, bringing the total volume to 200 µL.
-
Seal the plates and incubate at 37°C for 7 days.
-
After incubation, add 30 µL of the resazurin solution to each well.
-
Re-incubate the plates at 37°C for 24-48 hours.
-
Visually assess the color change. A blue color indicates no bacterial growth, while a pink color indicates bacterial growth.
-
The MIC is defined as the lowest concentration of this compound that prevents the color change from blue to pink.
Trehalose Monomycolate (TMM) Transport Assay
This protocol outlines a general approach to assess the impact of this compound on TMM transport.
Objective: To determine if this compound inhibits the transport of TMM across the mycobacterial inner membrane.
Materials:
-
M. tuberculosis culture
-
This compound
-
[14C]-Acetic Acid (or another suitable radiolabel)
-
Solvents for lipid extraction (e.g., chloroform/methanol mixture)
-
Thin Layer Chromatography (TLC) plates and developing solvents
-
Phosphorimager or autoradiography film
Procedure:
-
Grow M. tuberculosis to mid-log phase.
-
Expose the bacterial culture to this compound at a concentration above its MIC for a defined period. Include an untreated control.
-
Add [14C]-Acetic Acid to the cultures and incubate to allow for the incorporation of the radiolabel into mycolic acids and their precursors, including TMM.
-
Harvest the bacterial cells by centrifugation.
-
Extract the total lipids from the cell pellets using an appropriate solvent mixture (e.g., chloroform:methanol 2:1 v/v).
-
Separate the lipid extracts by TLC using a solvent system that effectively separates TMM from other lipids.
-
Visualize the radiolabeled lipids on the TLC plate using a phosphorimager or by exposing it to autoradiography film.
-
Quantify the intensity of the TMM spot in the treated and untreated samples. An accumulation of TMM in the this compound-treated sample compared to the control indicates inhibition of TMM transport.
Proton Motive Force (PMF) Assay
This protocol describes a method to assess the effect of this compound on the proton motive force using a proton-sensitive dye.[6][7]
Objective: To determine if this compound disrupts the proton gradient across the mycobacterial inner membrane.
Materials:
-
M. tuberculosis cells or spheroplasts
-
This compound
-
DiSC3(5) (3,3'-dipropylthiadicarbocyanine iodide) or another suitable membrane potential-sensitive fluorescent dye
-
Potassium chloride (KCl)
-
Valinomycin
-
Fluorometer
Procedure:
-
Wash and resuspend M. tuberculosis cells or spheroplasts in a low-potassium buffer.
-
Add DiSC3(5) to the cell suspension and allow it to equilibrate and quench its fluorescence by accumulating in the polarized membrane.
-
Monitor the fluorescence in a fluorometer.
-
Add this compound to the cell suspension and continue to monitor the fluorescence.
-
A rapid increase in fluorescence upon the addition of this compound indicates depolarization of the membrane and disruption of the proton motive force.
-
As a positive control, add valinomycin (a potassium ionophore) in the presence of extracellular KCl to induce complete membrane depolarization and observe the maximal fluorescence increase.
Mechanisms of Resistance
Resistance to MmpL3 inhibitors, including spirocycles like this compound, primarily arises from mutations within the mmpL3 gene.[8][9][10] These mutations often occur in the transmembrane domains of the MmpL3 protein.[11]
Several specific mutations in MmpL3 have been identified that confer resistance to various MmpL3 inhibitors, and some of these are associated with cross-resistance to this compound (see Table 2).[5] The clustering of these resistance mutations within the transmembrane region suggests that they may directly interfere with the binding of the inhibitor or alter the conformational changes required for drug action, thereby preventing the disruption of the proton translocation pathway.[11]
Resistance Development Workflow
Caption: Workflow of resistance development to this compound.
Conclusion
This compound represents a promising class of anti-tuberculosis compounds with a novel mechanism of action targeting the essential MmpL3 transporter. Its ability to disrupt the proton motive force and inhibit mycolic acid transport highlights a key vulnerability in M. tuberculosis. Understanding the detailed mechanism of action, quantitative activity, and potential for resistance is crucial for the further development and strategic deployment of this and other MmpL3 inhibitors in the fight against tuberculosis. The experimental protocols provided herein offer a foundation for further research and evaluation of this compound class.
References
- 1. journals.asm.org [journals.asm.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Allosteric coupling of substrate binding and proton translocation in MmpL3 transporter from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Two-Way Regulation of MmpL3 Expression Identifies and Validates Inhibitors of MmpL3 Function in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Proton transfer activity of the reconstituted Mycobacterium tuberculosis MmpL3 is modulated by substrate mimics and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multiple Mutations in Mycobacterium tuberculosis MmpL3 Increase Resistance to MmpL3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Multiple Mutations in Mycobacterium tuberculosis MmpL3 Increase Resistance to MmpL3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. researchgate.net [researchgate.net]
GSK2200150A: A Comprehensive Technical Guide to its Molecular Target and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2200150A is a potent anti-tuberculosis (TB) agent identified through high-throughput screening. As a representative of the spirocyclic series of compounds, it has demonstrated significant activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. This technical guide provides an in-depth exploration of the molecular target of this compound, its mechanism of action, and the experimental evidence supporting these findings.
Molecular Target: Mycobacterial Membrane Protein Large 3 (MmpL3)
The primary molecular target of this compound is the Mycobacterial membrane protein Large 3 (MmpL3) . MmpL3 is an essential inner membrane transporter in Mycobacterium tuberculosis. It belongs to the Resistance-Nodulation-Division (RND) superfamily of transporters and plays a critical role in the biosynthesis of the unique and complex mycobacterial cell wall.
The essential function of MmpL3 is the translocation of trehalose monomycolate (TMM) from the cytoplasm, where it is synthesized, across the inner membrane to the periplasmic space. TMM is a crucial precursor for two major components of the mycobacterial cell wall: trehalose dimycolate (TDM), also known as cord factor, and the mycolic acids that are attached to the arabinogalactan to form the mycolyl-arabinogalactan-peptidoglycan complex. By inhibiting MmpL3, this compound disrupts the transport of this essential building block, leading to a halt in cell wall construction and ultimately, bacterial death.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and its interaction with its molecular target, MmpL3.
| Compound | Organism | Assay Type | Parameter | Value | Reference |
| This compound | M. tuberculosis H37Rv | Whole-Cell Activity | MIC | 0.38 µM | [1] |
Table 1: Whole-cell activity of this compound against Mycobacterium tuberculosis.
| Compound | M. tuberculosis Mutant Strain | Fold Change in IC50 vs. Wild-Type | Inferred Target | Reference |
| This compound (Spiros) | MmpL3 (various mutations) | Increased | MmpL3 | [2] |
Table 2: Evidence of on-target activity of this compound from resistant mutant studies.
Signaling Pathway and Mechanism of Action
This compound exerts its bactericidal effect by inhibiting the function of MmpL3, thereby disrupting the mycolic acid biosynthesis and transport pathway. This pathway is essential for the integrity of the mycobacterial cell wall.
The mechanism of action of this compound involves the direct inhibition of the MmpL3 transporter. Structural and molecular docking studies suggest that spirocyclic inhibitors like this compound bind within a proton-translocation channel of MmpL3. This binding event disrupts the proton motive force that is essential for the transport activity of MmpL3, effectively blocking the flipping of TMM across the inner membrane. The accumulation of TMM in the cytoplasm and the depletion of TDM and mycolyl-arabinogalactan in the outer layers of the cell envelope compromise the structural integrity of the cell wall, leading to bacterial cell death.
Experimental Protocols
The identification and validation of MmpL3 as the molecular target of this compound involved several key experimental approaches.
Generation and Whole-Genome Sequencing of Resistant Mutants
A standard method to identify the target of a novel antimicrobial compound is to generate spontaneous resistant mutants and identify the genetic basis of resistance.
Methodology:
-
High-density cultures of Mycobacterium tuberculosis are plated on solid medium containing concentrations of this compound several-fold higher than its minimum inhibitory concentration (MIC).
-
Colonies that emerge are isolated and confirmed to have a higher MIC for this compound compared to the wild-type strain.
-
Genomic DNA is extracted from both the resistant mutants and the parental wild-type strain.
-
Whole-genome sequencing is performed on the extracted DNA.
-
The genome sequences of the resistant mutants are compared to the wild-type sequence to identify single nucleotide polymorphisms (SNPs) or insertions/deletions that are consistently present in the resistant isolates. Mutations consistently found in the mmpL3 gene in this compound-resistant strains provide strong evidence that MmpL3 is the direct target.
Radiolabeling-Based Lipid Analysis
To confirm that this compound inhibits the function of MmpL3, the effect of the compound on the transport of TMM can be monitored by observing the levels of TMM and TDM.
Methodology:
-
Mycobacterium tuberculosis cultures are incubated with a radiolabeled precursor of mycolic acids, such as 14C-acetic acid, in the presence and absence of this compound at concentrations around its MIC.
-
After a period of incubation, the lipids are extracted from the mycobacterial cells.
-
The extracted lipids are separated using thin-layer chromatography (TLC).
-
The TLC plates are exposed to a phosphor screen or X-ray film to visualize the radiolabeled lipid species.
-
Inhibition of MmpL3 by this compound is expected to result in an accumulation of radiolabeled TMM and a corresponding decrease in the levels of radiolabeled TDM compared to the untreated control.[3]
Competitive Binding Assays
While specific binding data for this compound is not publicly available, a general approach to quantify the binding of an inhibitor to its target is through competitive binding assays.
Methodology:
-
A fluorescently labeled probe that is known to bind to MmpL3 is used.
-
Membrane preparations or whole cells expressing MmpL3 are incubated with the fluorescent probe in the presence of varying concentrations of the unlabeled competitor compound (this compound).
-
The amount of fluorescent probe bound to MmpL3 is measured, typically using techniques like fluorescence polarization or flow cytometry.
-
As the concentration of this compound increases, it will compete with the fluorescent probe for binding to MmpL3, resulting in a decrease in the fluorescent signal.
-
An IC50 value can be determined, which represents the concentration of this compound required to displace 50% of the bound fluorescent probe. This provides a measure of the compound's binding affinity for the target.
Experimental Workflow Visualization
The logical flow for identifying and validating the molecular target of a novel anti-tubercular agent like this compound can be visualized as follows:
Conclusion
This compound is a promising anti-tuberculosis compound that targets the essential mycobacterial inner membrane transporter, MmpL3. By inhibiting the transport of trehalose monomycolate, this compound effectively disrupts the biosynthesis of the mycobacterial cell wall, leading to cell death. The identification of MmpL3 as the molecular target has been substantiated through genetic studies of resistant mutants and biochemical assays that demonstrate the functional consequences of MmpL3 inhibition. This detailed understanding of its mechanism of action provides a solid foundation for the further development of spirocyclic compounds as a novel class of therapeutics to combat tuberculosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Two-Way Regulation of MmpL3 Expression Identifies and Validates Inhibitors of MmpL3 Function in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SQ109 Targets MmpL3, a Membrane Transporter of Trehalose Monomycolate Involved in Mycolic Acid Donation to the Cell Wall Core of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Chemical structure and properties of GSK2200150A
An Open-Source Anti-Tubercular Agent Targeting MmpL3
This guide provides a comprehensive technical overview of GSK2200150A, a promising anti-tuberculosis agent identified through high-throughput screening. It is intended for researchers, scientists, and drug development professionals working on novel anti-infective therapies.
Chemical Structure and Properties
This compound is a spirocyclic compound featuring a piperidine core linking a dihydrobenzodioxin moiety and a dihydrogenated thienopyran. This unique three-dimensional structure is a key feature of its biological activity.
Chemical Structure:
-
IUPAC Name: 1-[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl]-6',7'-dihydro-spiro[piperidine-4,4'-[4H]thieno[3,2-c]pyran][1]
-
Molecular Formula: C₂₀H₂₃NO₃S[1]
-
SMILES: O(c1cc2N(CC(C4)CCc3sc(CCO3)cc34)CCC2)CCO1
Physicochemical and Biological Properties:
| Property | Value | Source |
| Molecular Weight | 357.47 g/mol | [1][2][3] |
| Appearance | White to off-white solid | [1] |
| Boiling Point (Predicted) | 503.4 ± 50.0 °C | [1] |
| Density (Predicted) | 1.31 ± 0.1 g/cm³ | [1] |
| pKa (Predicted) | 8.39 ± 0.20 | [1] |
| Solubility (DMSO) | 71 mg/mL (198.61 mM) | [1][2][5] |
| Solubility (Ethanol) | 18 mg/mL (50.35 mM) | [1][2][5] |
| Solubility (Water) | Insoluble | [2][5] |
| Biological Activity (MIC) | 0.38 µM (M. tuberculosis H37Rv) | [2][5] |
Mechanism of Action: Inhibition of MmpL3
This compound exerts its anti-tubercular effect by inhibiting the Mycobacterium tuberculosis membrane protein MmpL3. MmpL3 is an essential transporter responsible for the export of trehalose monomycolate (TMM), a crucial precursor for the biosynthesis of mycolic acids, which are fundamental components of the mycobacterial cell wall.
The inhibition of MmpL3 disrupts the proton motive force (PMF) across the bacterial membrane, leading to a breakdown in the transport of TMM to the periplasm. This, in turn, halts the synthesis of the outer mycomembrane, compromising the structural integrity of the bacterium and ultimately leading to cell death. This compound is believed to bind within a central channel of the transmembrane domain of MmpL3, a common binding pocket for several classes of MmpL3 inhibitors.
Signaling Pathway Diagram:
Caption: Mechanism of action of this compound via inhibition of the MmpL3 transporter.
Experimental Protocols
The following are detailed methodologies for the synthesis and biological evaluation of this compound, based on published literature.
Synthesis of this compound
The synthesis of this compound is achieved through an oxa-Pictet-Spengler reaction. The general workflow involves the synthesis of a key secondary amine spirocycle core, followed by N-alkylation.
Experimental Workflow:
Caption: General workflow for the synthesis of this compound.
Detailed Protocol (based on Badiola et al., 2014):
-
Synthesis of the N-benzyl spirocycle intermediate: To a solution of N-benzyl-4-piperidinone and 2-(thiophen-2-yl)ethan-1-ol in a suitable solvent, a strong acid catalyst (e.g., trifluoroacetic acid) is added. The reaction mixture is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC). The reaction is then quenched and the product is extracted.
-
N-debenzylation: The N-benzyl spirocycle is dissolved in a suitable solvent (e.g., dichloroethane). 1-chloroethyl chloroformate is added, and the mixture is heated to reflux. After cooling, the solvent is removed under reduced pressure. Methanol is added, and the mixture is refluxed again to facilitate decarboxylation. The solvent is evaporated, and the resulting secondary amine spirocycle core is purified.
-
N-alkylation to yield this compound: The secondary amine spirocycle core is dissolved in a solvent such as dichloromethane. A base (e.g., triethylamine) and 6-(chloromethyl)-2,3-dihydrobenzo[b][2][5]dioxine are added. The reaction is stirred at room temperature until completion.
-
Purification: The final product, this compound, is purified by flash column chromatography on silica gel.
-
Characterization: The structure and purity of the final compound are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Anti-Tubercular Activity Assay (Resazurin Microtiter Assay - REMA)
This assay determines the minimum inhibitory concentration (MIC) of a compound against M. tuberculosis.
Protocol:
-
Preparation of Bacterial Inoculum: M. tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with albumin, dextrose, and catalase (ADC). The bacterial suspension is adjusted to a McFarland standard of 1 and then diluted.
-
Plate Preparation: The test compound (this compound) is serially diluted in a 96-well microtiter plate.
-
Inoculation: The diluted bacterial suspension is added to each well containing the compound dilutions. Control wells (no compound) are also included.
-
Incubation: The plate is incubated at 37°C for 7 days.
-
Addition of Resazurin: A solution of resazurin (0.05% w/v) is added to each well.
-
Second Incubation: The plate is incubated for an additional 24 hours at 37°C.
-
Data Analysis: The fluorescence is measured (excitation ~560 nm, emission ~590 nm). A change in color from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change/fluorescence increase.
Cytotoxicity Assay
This assay assesses the toxicity of the compound against a mammalian cell line.
Protocol:
-
Cell Culture: A human monocytic cell line (e.g., THP-1) is cultured and differentiated with phorbol 12-myristate 13-acetate (PMA) in 96-well plates.[2]
-
Compound Addition: this compound is serially diluted and added to the cells.
-
Incubation: The plates are incubated for 4 days at 37°C.[2]
-
Viability Assessment: Resazurin solution is added, and after a 4-hour incubation, fluorescence is measured.
-
Data Analysis: Cell viability is calculated as a percentage of the fluorescence of untreated control cells. The IC₅₀ (the concentration that inhibits 50% of cell viability) is then determined.
Conclusion
This compound is a potent anti-tubercular compound with a well-defined mechanism of action targeting the essential MmpL3 transporter. Its novel spirocyclic scaffold represents a valuable starting point for the development of new drugs to combat tuberculosis, particularly in the face of rising drug resistance. The open-source nature of the initial research on this compound series provides a strong foundation for collaborative efforts in the scientific community to further optimize its properties for clinical development.
References
The Discovery and Initial Screening of GSK2200150A: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide details the discovery and initial screening of GSK2200150A, a novel anti-tuberculosis agent identified through a high-throughput screening (HTS) campaign. This compound belongs to the spirocycle class of compounds and has demonstrated potent activity against Mycobacterium tuberculosis. This document outlines the pharmacological data, experimental protocols for key assays, and the underlying biological pathways and discovery workflows.
Pharmacological Profile of this compound
This compound emerged from a phenotypic screen as a promising lead compound for the treatment of tuberculosis. The initial characterization identified its potent inhibitory effect on the virulent H37Rv strain of Mycobacterium tuberculosis.
| Parameter | Value | Source |
| Target Organism | Mycobacterium tuberculosis H37Rv | [1][2] |
| Minimum Inhibitory Concentration (MIC) | 0.38 μM | [1][2] |
| Compound Class | Spirocycle | [2] |
| Likely Mechanism of Action | Inhibition of MmpL3 transporter | [3] |
Experimental Protocols
The discovery and initial characterization of this compound involved a whole-cell phenotypic screening approach, followed by secondary assays to determine its potency and preliminary mechanism of action.
High-Throughput Whole-Cell Phenotypic Screening against M. tuberculosis
This assay was designed to identify compounds that inhibit the growth of Mycobacterium tuberculosis in a high-throughput format.
Objective: To screen a large chemical library for compounds with anti-tuberculosis activity.
Methodology:
-
M. tuberculosis H37Rv Culture: The virulent M. tuberculosis strain H37Rv is cultured in Middlebrook 7H9 medium supplemented with albumin, dextrose, and catalase (ADC), 20% Tween 80, and 50% glycerol.[1][2]
-
Compound Plating: Test compounds are serially diluted and plated in 96-well microtiter plates. For a primary screen, a single high concentration (e.g., 100 µM) is often used.[1][2]
-
Inoculation: A bacterial suspension of M. tuberculosis H37Rv is prepared to an optical density at 600 nm (OD600) of 0.001, and 90 µL is added to each well containing the test compounds.[1][2]
-
Incubation: The plates are incubated for 7 days at 37°C to allow for bacterial growth.[1][2]
-
Viability Assessment (Resazurin Assay): 10 µL of a 0.05% (w/v) resazurin solution is added to each well.[1][2] Resazurin, a blue and non-fluorescent dye, is reduced to the pink and highly fluorescent resorufin by metabolically active cells.
-
Secondary Incubation: The plates are incubated for an additional 24 hours at 37°C.[1][2]
-
Data Acquisition: Fluorescence is measured at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.[1][2]
-
Data Analysis: The percentage of mycobacterial survival is calculated by comparing the fluorescence of wells containing test compounds to the fluorescence of control wells (containing only DMSO vehicle). Hits are identified as compounds that significantly reduce mycobacterial survival.
Signaling Pathway and Experimental Workflow
The discovery of this compound is a result of a systematic drug discovery process, beginning with a large-scale screen and progressively narrowing down to a lead candidate. The likely target of this compound, the MmpL3 transporter, plays a crucial role in the biosynthesis of the unique and essential mycobacterial outer membrane.
MmpL3-Mediated Trehalose Monomycolate Transport
This compound is believed to exert its anti-tuberculosis effect by inhibiting the MmpL3 transporter. This protein is essential for the transport of trehalose monomycolate (TMM), a key precursor for the synthesis of the mycobacterial outer membrane, from the cytoplasm to the periplasm.[4]
Caption: MmpL3-mediated transport of TMM and its inhibition by this compound.
Discovery Workflow for this compound
The identification of this compound followed a typical phenotypic drug discovery cascade.
Caption: The discovery workflow for this compound.
References
- 1. MmpL3 Inhibitor Screening Assays – CSU STRATA [csustrata.org]
- 2. Molecular Mechanisms of MmpL3 Function and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of New MmpL3 Inhibitors by Untargeted and Targeted Mutant Screens Defines MmpL3 Domains with Differential Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
The Spirocyclic Compound GSK2200150A: A Technical Guide to its Role in Tuberculosis Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2200150A is a novel spirocyclic compound identified through high-throughput screening as a potent inhibitor of Mycobacterium tuberculosis, the causative agent of tuberculosis. This technical guide provides a comprehensive overview of this compound, detailing its chemical synthesis, mechanism of action, and its place within the broader class of spirocycle compounds in drug discovery.
Spirocycles are a class of organic compounds characterized by two or more rings connected by a single common atom. This unique three-dimensional structure offers significant advantages in medicinal chemistry, often leading to improved potency, selectivity, and pharmacokinetic properties compared to more planar molecules. The rigid, defined conformation of spirocycles allows for precise interactions with biological targets.
Chemical Properties and Synthesis
This compound belongs to the thiophene spirocycle class. Its core structure is synthesized through a key oxa-Pictet-Spengler reaction.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1443138-53-1 |
| Molecular Formula | C₂₀H₂₃NO₃S |
| Molecular Weight | 357.47 g/mol |
| SMILES | N1(CC2=CC=C(OCCO3)C3=C2)CCC4(C(C=CS5)=C5CCO4)CC1 |
Experimental Protocol: Synthesis of this compound
The synthesis of this compound is achieved through a multi-step process, with the key step being the acid-mediated oxa-Pictet-Spengler cyclization. The general workflow is outlined below.
Detailed Methodology:
The synthesis of the spirocyclic core of this compound and its analogues was reported in "Efficient Synthesis and Anti-Tubercular Activity of a Series of Spirocycles: An Exercise in Open Science"[1][2]. The key steps involve:
-
Formation of the N-benzylated Spirocycle Core: The N-benzylated core is synthesized via an acid-mediated oxa-Pictet-Spengler reaction between N-benzyl-4-piperidone and 2-(thiophen-2-yl)ethanol. This reaction is promoted by methanesulfonic acid.
-
Deprotection of the Piperidine Nitrogen: The N-benzyl group is removed to yield the secondary amine core. This deprotection is effectively achieved using 1-chloroethyl chloroformate.
-
Final Stage Diversification: The final this compound analogue is then synthesized from this secondary amine intermediate through reductive amination or acylation to introduce the desired substituent on the piperidine nitrogen.
Mechanism of Action
This compound exerts its anti-tubercular activity by inhibiting the mycobacterial membrane protein Large 3 (MmpL3). MmpL3 is an essential transporter in Mycobacterium tuberculosis responsible for the export of trehalose monomycolate (TMM), a key precursor for the biosynthesis of mycolic acids, which are crucial components of the mycobacterial cell wall.
By inhibiting MmpL3, this compound disrupts the transport of TMM across the inner membrane, leading to a halt in the construction of the outer mycomembrane. This disruption of cell wall integrity is ultimately lethal to the bacterium.
Biological Activity and Pharmacokinetics
This compound has demonstrated potent activity against the virulent H37Rv strain of Mycobacterium tuberculosis. However, its development has been hampered by unfavorable pharmacokinetic properties.
Table 2: In Vitro Activity and Pharmacokinetic Profile of this compound
| Parameter | Value | Reference |
| Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv | 0.38 µM | [1] |
| Intrinsic Clearance (Human Liver Microsomes) | Poor | [1] |
| Intrinsic Clearance (Mouse Liver Microsomes) | Poor | [1] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay:
The MIC of this compound against M. tuberculosis H37Rv can be determined using a standard microplate-based assay. A serial dilution of the compound is prepared in a 96-well plate. A standardized inoculum of M. tuberculosis is added to each well, and the plates are incubated. Bacterial growth is then assessed, typically by measuring optical density or using a viability indicator dye like resazurin. The MIC is defined as the lowest concentration of the compound that inhibits visible growth of the bacteria.
Microsomal Stability Assay:
The metabolic stability of this compound is assessed using liver microsomes from humans and mice. The compound is incubated with the microsomes in the presence of NADPH. Aliquots are taken at various time points, and the reaction is quenched. The concentration of the remaining parent compound is then quantified by LC-MS/MS. The rate of disappearance of the compound is used to calculate the intrinsic clearance.
Conclusion
This compound represents a significant discovery in the search for novel anti-tuberculosis agents. Its spirocyclic scaffold and its unique mechanism of action targeting MmpL3 make it a valuable lead compound for further optimization. While the initial compound suffers from poor pharmacokinetic properties, its potent anti-mycobacterial activity underscores the potential of the spirocycle class in developing new drugs to combat tuberculosis. Further medicinal chemistry efforts focused on improving the metabolic stability of this series are warranted.
References
Early-Stage Research on GSK2200150A: A Technical Guide for TB Drug Development Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early-stage research on GSK2200150A, a promising anti-tuberculosis (TB) compound from the spirocycle class. This document synthesizes available preclinical data, details key experimental methodologies, and visualizes the compound's mechanism of action and relevant experimental workflows.
Introduction
This compound is a novel spirocycle compound identified through high-throughput screening as a potent inhibitor of Mycobacterium tuberculosis (Mtb).[1] Early research indicates that this compound targets the essential mycobacterial membrane protein Large 3 (MmpL3), a critical transporter involved in the biosynthesis of the mycobacterial cell wall.[1][2] This guide will delve into the quantitative data available, the experimental protocols used to generate this data, and the underlying biological pathways.
Quantitative Data Summary
The following tables summarize the key quantitative data identified for this compound and related spirocycle compounds.
Table 1: In Vitro Activity of this compound against M. tuberculosis
| Compound | Strain | MIC (µM) | Assay Method |
| This compound | M. tuberculosis H37Rv | 0.38 | Resazurin Microtiter Assay (REMA) |
Source: GlaxoSmithKline HTS Data Release.[1]
Table 2: In Vivo Efficacy and Pharmacokinetics of a Representative Spirocycle Compound
While specific in vivo efficacy and pharmacokinetic data for this compound are not publicly available, a representative spirocycle compound from the same class has shown promising in vivo activity in a mouse model of TB.[2][3] The table below outlines the typical parameters assessed in such studies.
| Parameter | Value | Animal Model |
| Efficacy | ||
| Lung CFU reduction (log10) at a given dose and time point | Data not publicly available | Mouse |
| Spleen CFU reduction (log10) at a given dose and time point | Data not publicly available | Mouse |
| Pharmacokinetics (Oral Administration) | ||
| Cmax (Maximum plasma concentration) | Data not publicly available | Mouse |
| Tmax (Time to reach Cmax) | Data not publicly available | Mouse |
| AUC (Area under the curve) | Data not publicly available | Mouse |
| Bioavailability (%) | Data not publicly available | Mouse |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the early-stage evaluation of anti-TB compounds like this compound.
In Vitro Susceptibility Testing: Resazurin Microtiter Assay (REMA)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against M. tuberculosis.
Materials:
-
M. tuberculosis H37Rv culture
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
96-well microtiter plates
-
Resazurin sodium salt solution (0.02% w/v in sterile water)
-
Compound stock solution (e.g., in DMSO)
Procedure:
-
Prepare serial two-fold dilutions of the test compound in 7H9 broth in the microtiter plate.
-
Inoculate each well with a standardized suspension of M. tuberculosis H37Rv to a final density of approximately 1 x 10^5 CFU/mL.
-
Include a positive control (no compound) and a negative control (no bacteria).
-
Incubate the plates at 37°C for 7 days.
-
Add 10 µL of resazurin solution to each well and incubate for another 24-48 hours.
-
Observe the color change. A blue color indicates inhibition of bacterial growth, while a pink color indicates bacterial viability.
-
The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
Target Identification: MmpL3 Inhibition Assays
Several methods can be employed to confirm that a compound targets MmpL3.
3.2.1. Generation of Resistant Mutants and Whole-Genome Sequencing:
-
Culture M. tuberculosis H37Rv on solid medium containing increasing concentrations of the test compound to select for resistant mutants.
-
Isolate genomic DNA from the resistant colonies.
-
Perform whole-genome sequencing to identify mutations that are not present in the parental strain.
-
Resistance-conferring mutations are often found within the mmpL3 gene.
3.2.2. Trehalose Monomycolate (TMM) Accumulation Assay:
-
Culture M. tuberculosis H37Rv in the presence of a sub-inhibitory concentration of the test compound and a radiolabeled precursor (e.g., [14C]acetate).
-
Extract total lipids from the bacterial cells.
-
Analyze the lipid profile using thin-layer chromatography (TLC).
-
Inhibition of MmpL3 leads to the accumulation of TMM, which can be visualized and quantified on the TLC plate.
In Vivo Efficacy in a Mouse Model of Tuberculosis
This protocol describes a general procedure for assessing the in vivo efficacy of an anti-TB compound.
Animals:
-
BALB/c or C57BL/6 mice
Procedure:
-
Infect mice via aerosol with a low dose of M. tuberculosis H37Rv.
-
Allow the infection to establish for a defined period (e.g., 2-4 weeks).
-
Administer the test compound orally or via another appropriate route at various doses for a specified duration (e.g., 4 weeks).
-
Include a vehicle control group and a positive control group (e.g., treated with isoniazid).
-
At the end of the treatment period, euthanize the mice and harvest the lungs and spleens.
-
Homogenize the organs and plate serial dilutions on Middlebrook 7H11 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks and count the number of colony-forming units (CFU).
-
Calculate the log10 CFU reduction in the treated groups compared to the vehicle control group.
Pharmacokinetic Analysis in Mice
This protocol outlines the general steps for determining the pharmacokinetic profile of a compound.
Animals:
-
BALB/c or C57BL/6 mice
Procedure:
-
Administer a single dose of the test compound to mice via the intended clinical route (e.g., oral gavage).
-
Collect blood samples at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Process the blood to obtain plasma.
-
Analyze the concentration of the compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and bioavailability using appropriate software.
Visualizations
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.
Caption: Mechanism of action of this compound targeting the MmpL3 transporter.
Caption: A typical preclinical drug discovery workflow for an anti-TB compound.
Conclusion
This compound represents a promising starting point for the development of new anti-tuberculosis therapies. Its potent in vitro activity and its validated target, MmpL3, make it and the broader spirocycle class an important area for further investigation. While detailed in vivo efficacy and pharmacokinetic data for this compound are not yet in the public domain, the methodologies outlined in this guide provide a clear framework for the continued preclinical development of this and other MmpL3 inhibitors. The open-source nature of the initial data release by GSK provides a valuable opportunity for the global research community to contribute to the fight against tuberculosis.[4]
References
In-Depth Technical Guide: The Impact of GSK2200150A on the Mycobacterial Cell Wall
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK2200150A, a member of the spiroindolone class of antimicrobial agents, represents a promising novel approach in the fight against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. This technical guide delineates the mechanism of action of this compound, focusing on its targeted disruption of the mycobacterial cell wall biosynthesis. The primary target of this compound is the essential inner membrane transporter MmpL3 (Mycobacterial membrane protein Large 3), which is responsible for the translocation of trehalose monomycolate (TMM), a crucial precursor for the synthesis of mycolic acids. By inhibiting MmpL3, this compound effectively halts the construction of the unique and protective outer mycomembrane of Mtb, leading to bacterial cell death. This document provides a comprehensive overview of the available quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.
Introduction to the Mycobacterial Cell Wall and MmpL3
The cell wall of Mycobacterium tuberculosis is a complex and robust structure, critical for the bacterium's survival, virulence, and intrinsic resistance to many antibiotics. A key feature of this cell wall is the outer mycomembrane, a lipid bilayer composed of long-chain fatty acids known as mycolic acids. The biosynthesis and transport of these mycolic acids are complex processes involving numerous essential enzymes and transporters, making them attractive targets for novel anti-tubercular drugs.
MmpL3 is a member of the Resistance-Nodulation-Division (RND) superfamily of transporters and plays an indispensable role in the mycolic acid biosynthesis pathway. It functions as a transporter, flipping TMM from the cytoplasm, where it is synthesized, to the periplasm. In the periplasm, the mycolic acid moiety of TMM is transferred to arabinogalactan or another TMM molecule by the antigen 85 complex, forming the mycomembrane. The essential nature of MmpL3 for mycobacterial viability has positioned it as a high-value target for drug discovery.
Mechanism of Action of this compound
This compound and other spiroindolones exert their bactericidal effect by directly inhibiting the function of MmpL3. Molecular docking and structural studies have revealed that these inhibitors bind within a hydrophobic pocket in the transmembrane domain of MmpL3. This binding is thought to disrupt the proton motive force (PMF) that drives the transport activity of MmpL3, thereby preventing the translocation of TMM across the inner membrane. The inhibition of MmpL3 leads to the intracellular accumulation of TMM and a subsequent depletion of mycolic acids available for cell wall construction, ultimately compromising the integrity of the cell envelope and leading to cell death.
Quantitative Data
The following tables summarize the available quantitative data for this compound and related spiroindolone compounds.
Table 1: In Vitro Activity of this compound against Mycobacterium tuberculosis
| Strain | MIC (μM) | MIC (μg/mL) |
| M. tuberculosis H37Rv | 0.38 | 0.14 |
Table 2: Activity of an Optimized Spiroindolone Analog (Compound 29) against Clinical Isolates of M. tuberculosis [1]
| Lineage | Strain | Isoniazid Resistance | Rifampicin Resistance | MIC of Compound 29 (μM) |
| 1 | N0052 | Resistant | Susceptible | 0.1 |
| 2 | N0145 | Susceptible | Susceptible | 0.1 |
| 3 | N0072 | Susceptible | Susceptible | 0.1 |
| 4 | N0031 | Susceptible | Resistant | 0.1 |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of M. tuberculosis.
Methodology (Microplate Alamar Blue Assay - MABA):
-
Preparation of Inoculum: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80 to mid-log phase. The culture is then diluted to a final concentration of approximately 1 x 10^5 CFU/mL.
-
Drug Dilution: this compound is serially diluted in a 96-well microplate using 7H9 broth to achieve a range of final concentrations.
-
Inoculation: Each well containing the drug dilution is inoculated with the prepared bacterial suspension. A drug-free well serves as a growth control, and a well with media alone serves as a sterile control.
-
Incubation: The microplate is incubated at 37°C for 5-7 days.
-
Addition of Alamar Blue: A solution of Alamar Blue and 10% Tween 80 is added to each well.
-
Second Incubation: The plate is incubated for an additional 24 hours.
-
Reading Results: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.
MmpL3-dependent Trehalose Monomycolate (TMM) Transport Assay
Objective: To assess the inhibitory effect of this compound on the transport of TMM across the mycobacterial inner membrane.
Methodology (Spheroplast-based Assay):
-
Preparation of Spheroplasts: M. smegmatis or M. tuberculosis cells are treated with lysozyme and glycine in an osmotically stabilizing buffer to remove the cell wall and generate spheroplasts.
-
Radiolabeling of TMM: Spheroplasts are incubated with [14C]-labeled acetic acid or another suitable precursor that is incorporated into mycolic acids, leading to the formation of [14C]-TMM.
-
Inhibition Step: The spheroplasts are treated with varying concentrations of this compound or a vehicle control (DMSO).
-
Lipid Extraction: After a defined incubation period, lipids are extracted from the spheroplasts using a mixture of chloroform and methanol.
-
Thin-Layer Chromatography (TLC): The extracted lipids are separated by TLC on a silica gel plate.
-
Analysis: The TLC plate is exposed to a phosphor screen, and the amount of radiolabeled TMM and other mycolic acid-containing lipids (like trehalose dimycolate - TDM) is quantified. Inhibition of MmpL3 by this compound is expected to result in an accumulation of intracellular TMM and a decrease in the levels of TDM.
Visualizations
Signaling Pathway: Mycolic Acid Biosynthesis and Transport
Caption: Mycolic acid biosynthesis and transport pathway in M. tuberculosis.
Experimental Workflow: TMM Transport Inhibition Assay
Caption: Workflow for assessing TMM transport inhibition.
Logical Relationship: Resistance Mechanism
Caption: Logical flow of this compound action and resistance.
Conclusion
This compound represents a significant advancement in the development of novel anti-tubercular agents. Its specific targeting of the essential MmpL3 transporter disrupts the biosynthesis of the mycobacterial cell wall, a validated and effective strategy for combating M. tuberculosis. The data and protocols presented in this guide provide a foundational understanding for researchers and drug developers working to further characterize and optimize spiroindolones and other MmpL3 inhibitors. Further research is warranted to expand the quantitative dataset, particularly concerning the activity of this compound against a broader range of clinical isolates and to elucidate the precise molecular interactions governing its binding to MmpL3. Such efforts will be crucial in advancing this promising class of compounds through the drug development pipeline.
References
An In-depth Technical Guide to Proton Relay Pathways and the Antimycobacterial Agent GSK2200150A
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of proton relay pathways, fundamental biological processes for transferring protons, and a comprehensive overview of the compound GSK2200150A, an investigational antimycobacterial agent. While there is no established direct link in publicly available scientific literature between this compound and the modulation of a proton relay pathway, this document will explore both topics independently to serve as a valuable resource for researchers in infectious diseases and drug discovery.
Section 1: The Proton Relay Pathway: A Fundamental Mechanism of Biological Proton Transfer
A proton relay system is a crucial mechanism in biological systems for the rapid and efficient transfer of protons (H⁺) over distances greater than is possible through simple diffusion. This process involves a series of hydrogen-bonded molecules, such as water molecules and the side chains of specific amino acids (e.g., histidine, aspartate, glutamate), which act as a "wire" to shuttle protons from a donor to an acceptor site.[1][2] Such pathways are integral to a wide range of biological functions, including enzymatic catalysis, cellular respiration, and the fusion of viral and cellular membranes.[1][3][4]
The activation of many viral fusion proteins, for instance, is triggered by the low pH environment of endosomes. This acidic milieu leads to the protonation of specific amino acid residues, often histidines, within the viral protein, initiating conformational changes that are essential for membrane fusion.[3][5] This proton-sensing mechanism can be considered a form of a proton relay, where the change in proton concentration is transduced into a structural and functional output.
Generalized Proton Relay Signaling Pathway
The following diagram illustrates a generalized model of a proton relay pathway, such as one that might be found in an enzyme active site or a viral fusion protein.
Caption: A generalized proton relay network facilitating proton transfer.
Section 2: this compound - An Anti-Tuberculosis Agent
This compound is an investigational compound identified through high-throughput screening as having potent activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. It belongs to a class of compounds characterized by a spirocycle core.
Mechanism of Action
While the precise mechanism is a subject of ongoing research, evidence suggests that this compound and similar spirocycle-containing compounds may target MmpL3. MmpL3 is a mycobacterial membrane protein that is essential for the transport of mycolic acids, a key component of the robust mycobacterial cell wall.[6] By inhibiting MmpL3, these compounds are thought to disrupt the formation of this protective outer layer, leading to bacterial death.[6][7]
Quantitative Data for this compound
The following table summarizes the key quantitative data available for this compound in the public domain.
| Parameter | Value | Organism/System | Reference |
| Minimum Inhibitory Concentration (MIC) | 0.38 µM | M. tuberculosis H37Rv | [8] |
Note: Further quantitative data regarding binding affinities, IC50 values against purified MmpL3, and pharmacokinetic parameters are not widely available in the public literature.
Proposed Mechanism of Action of this compound
The diagram below illustrates the proposed mechanism of action for this compound, targeting the MmpL3 transporter and disrupting cell wall synthesis in M. tuberculosis.
Caption: Proposed inhibition of MmpL3 by this compound in M. tuberculosis.
Section 3: Key Experimental Protocols
This section details generalized experimental protocols relevant to the study of ion transport and the characterization of inhibitors. These methodologies are foundational for research in areas related to both proton relay pathways and the mechanism of action of novel antimicrobial agents.
Protocol 1: Electrophysiological Analysis of Proton Channels/Transport
This protocol describes a generalized approach using two-electrode voltage clamp (TEVC) electrophysiology in Xenopus oocytes, a common system for studying ion channels.
-
Oocyte Preparation: Harvest and defolliculate Stage V-VI Xenopus laevis oocytes.
-
cRNA Injection: Inject oocytes with cRNA encoding the proton channel of interest. Incubate for 2-5 days to allow for protein expression.
-
TEVC Recording:
-
Place an oocyte in the recording chamber and perfuse with a standard recording solution (e.g., ND96).
-
Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage sensing and one for current injection.
-
Clamp the membrane potential at a holding potential (e.g., -30 mV).
-
-
Voltage Protocol Application: Apply a series of voltage steps or ramps to elicit proton currents. A typical protocol might involve stepping the voltage from a holding potential to a range of test potentials (e.g., -100 mV to +80 mV in 20 mV increments).[9]
-
Data Acquisition and Analysis: Record the resulting currents using an amplifier and digitizer. Analyze the current-voltage (I-V) relationship to characterize the channel's properties.
-
Pharmacological Testing: To test the effect of an inhibitor, perfuse the oocyte with a solution containing the compound of interest and repeat the voltage protocol to observe any changes in current.
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
This protocol is a standard method for determining the antimicrobial activity of a compound.
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate.
-
Bacterial Inoculum Preparation: Grow the bacterial strain of interest (e.g., M. tuberculosis H37Rv) in appropriate liquid culture medium (e.g., Middlebrook 7H9 with supplements) to a specified optical density.[8]
-
Inoculation: Add the bacterial suspension to each well of the microtiter plate containing the diluted compound. Include positive (no compound) and negative (no bacteria) controls.
-
Incubation: Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C for Mtb) for a defined period (e.g., 7 days).[8]
-
Growth Assessment: Determine bacterial growth by adding a viability indicator dye (e.g., resazurin) and measuring fluorescence or by measuring the optical density at 600 nm.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Experimental Workflow for Inhibitor Characterization
The following diagram outlines a typical workflow for identifying and characterizing a novel inhibitor.
References
- 1. Drug-target identification from total cellular lysate by drug-induced conformational changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phenotypic screening with target identification and validation in the discovery and development of E3 ligase modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacology of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The pathogenic mechanism of Mycobacterium tuberculosis: implication for new drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound - Immunomart [immunomart.org]
Foundational Studies on the GSK Spiros Family: Information Not Publicly Available
A comprehensive search for foundational studies on a "GSK Spiros family" of compounds has yielded no specific publicly available information that would allow for the creation of an in-depth technical guide as requested. While the term "spiro compound" refers to a class of molecules with a characteristic three-dimensional structure that are of interest in drug discovery, there is no public record of a research program or family of compounds from GlaxoSmithKline (GSK) specifically designated as "Spiros".
The initial and subsequent targeted searches for "GSK Spiros family," "GSK Spiros therapeutic area," "GSK Spiros drug candidates," and "GSK compounds with spiro structure" did not identify any specific drug candidates, clinical trials, or published research that would provide the necessary quantitative data, experimental protocols, or signaling pathways for a detailed technical whitepaper.
Information available in the public domain regarding GSK's research and development pipeline is categorized by therapeutic areas such as respiratory, immunology, oncology, and infectious diseases.[1][2] While it is plausible that GSK is investigating spirocyclic compounds within these or other therapeutic areas, the specific internal project name "Spiros" is not used in their public communications, scientific publications, or clinical trial registrations.
General information on spiro compounds highlights their importance in medicinal chemistry due to their rigid and three-dimensional nature.[3][4][5] Research on spiro compounds as, for example, RAF kinase inhibitors has been published, but this is not directly linked to GSK.[6]
Without specific identifiers for the compounds or the therapeutic target of the "GSK Spiros family," it is not possible to:
-
Summarize Quantitative Data: No publicly accessible data on binding affinities, IC50 values, or pharmacokinetic/pharmacodynamic parameters for a "GSK Spiros family" could be located.
-
Create Visualizations: The signaling pathways, experimental workflows, or logical relationships associated with a "GSK Spiros family" are unknown, and therefore, no diagrams can be generated.
It is possible that "Spiros" is an internal GSK codename not intended for public disclosure or that the information has not yet been published. Researchers and drug development professionals seeking information on specific GSK compounds are advised to consult GSK's official publications, their clinical trial registry, and presentations at scientific conferences.[1]
Should a more specific name for a compound, a particular therapeutic target, or a specific GSK research program be provided, a more targeted and successful search for the requested information may be possible.
References
- 1. us.gsk.com [us.gsk.com]
- 2. gsk.com [gsk.com]
- 3. Spiro Compounds [chemenu.com]
- 4. Spirocyclic Motifs in Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Spiro[cycloalkane-pyridazinone] Derivatives with Favorable Fsp3 Character [mdpi.com]
- 6. Discovery of novel spiro compound as RAF kinase inhibitor with in vitro potency against KRAS mutant cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: GSK2200150A In Vitro Anti-Tubercular Activity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tuberculosis (TB), caused by Mycobacterium tuberculosis (M. tb), remains a significant global health threat, necessitating the discovery and development of novel therapeutics. GSK2200150A is a promising anti-tubercular agent identified through high-throughput screening.[1] This spirocycle-containing compound has demonstrated potent activity against the virulent H37Rv strain of M. tb.[2] Understanding the in vitro potency of new chemical entities like this compound is a critical first step in the drug development pipeline. This document provides a detailed protocol for determining the in vitro anti-tubercular activity of this compound using the Microplate Alamar Blue Assay (MABA), a widely used, reliable, and cost-effective method.[3][4]
Principle of the Assay
The Microplate Alamar Blue Assay (MABA) is a colorimetric and fluorometric method used to determine the minimum inhibitory concentration (MIC) of a compound against M. tb. The assay utilizes the redox indicator Alamar Blue (resazurin), which is blue and non-fluorescent in its oxidized state. In the presence of viable, metabolically active mycobacterial cells, resazurin is reduced to the pink, highly fluorescent resorufin. The degree of this conversion, measured by fluorescence or a visible color change, is proportional to the number of viable bacteria. Therefore, the inhibition of bacterial growth by an antimicrobial agent can be quantified by the reduction in the fluorescent signal.[4][5]
Mechanism of Action of this compound
This compound is believed to exert its anti-tubercular effect by inhibiting the Mycobacterial membrane protein Large 3 (MmpL3).[6][7][8][9] MmpL3 is an essential transporter protein in M. tb responsible for the export of trehalose monomycolate (TMM), a key precursor for the synthesis of mycolic acids, which are crucial components of the mycobacterial cell wall.[6][8] By blocking MmpL3, this compound disrupts the formation of the cell wall, leading to bacterial death.[8]
Data Presentation
The following table summarizes the known in vitro anti-tubercular activity of this compound against M. tuberculosis H37Rv.
| Compound | Strain | Assay Method | MIC (µM) | Reference |
| This compound | M. tuberculosis H37Rv | MABA | 0.38 | [2] |
Experimental Protocol: Microplate Alamar Blue Assay (MABA)
Biosafety Precautions: All work involving viable Mycobacterium tuberculosis must be performed in a Biosafety Level 3 (BSL-3) laboratory by trained personnel, following all institutional and national safety guidelines. Appropriate personal protective equipment (PPE), including a certified N-95 respirator, must be worn at all times. All materials and waste must be decontaminated according to BSL-3 procedures.
Materials and Reagents
-
This compound
-
Mycobacterium tuberculosis H37Rv (ATCC 27294)
-
Middlebrook 7H9 broth (supplemented with 0.2% v/v glycerol, 10% v/v ADC supplement - albumin, dextrose, catalase)
-
Dimethyl sulfoxide (DMSO, cell culture grade)
-
Alamar Blue (Resazurin sodium salt)
-
Sterile, black, clear-bottom 96-well microplates
-
Sterile deionized water
-
Positive control drug (e.g., Rifampicin or Isoniazid)
Equipment
-
Biosafety cabinet (Class II or III)
-
Incubator (37°C)
-
Microplate reader (fluorescence, with excitation at 530-560 nm and emission at 590 nm)
-
Multichannel pipette
-
Spectrophotometer
Procedure
1. Preparation of M. tuberculosis Inoculum:
a. Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with ADC and glycerol at 37°C until mid-log phase (OD₆₀₀ of 0.4-0.8). b. Dilute the bacterial culture in fresh 7H9 broth to achieve a final OD₆₀₀ of 0.001. This will be the working bacterial suspension.
2. Preparation of Compound Plates:
a. Prepare a stock solution of this compound in DMSO. b. Serially dilute the this compound stock solution in 7H9 broth in a separate 96-well plate to create a range of concentrations (e.g., from 100 µM to 0.05 µM). c. In a sterile, black, clear-bottom 96-well assay plate, add 100 µL of the appropriate compound dilutions to the test wells in triplicate. d. Prepare the following control wells:
- Positive Control: Wells containing a known anti-tubercular drug (e.g., Rifampicin) at a concentration known to inhibit growth.
- Negative Control (Growth Control): Wells containing 100 µL of 7H9 broth with the same final concentration of DMSO as the test wells, but no compound.
- Sterility Control (Blank): Wells containing 200 µL of 7H9 broth only. e. To minimize evaporation during incubation, add 200 µL of sterile deionized water to the outer perimeter wells of the 96-well plate.
3. Inoculation and Incubation:
a. Add 100 µL of the working bacterial suspension to all test and control wells (except the sterility control wells). The final volume in these wells will be 200 µL. b. Seal the plate with a breathable membrane or parafilm and incubate at 37°C for 7 days.
4. Addition of Alamar Blue and Measurement:
a. After 7 days of incubation, add 20 µL of Alamar Blue solution (0.02% w/v in sterile water) to each well. b. Re-seal the plate and incubate for an additional 16-24 hours at 37°C. c. Measure the fluorescence in a microplate reader with an excitation wavelength of 544 nm and an emission wavelength of 590 nm. Alternatively, a color change from blue to pink can be observed visually.
Data Analysis and Interpretation
-
Subtract Background Fluorescence: Subtract the average fluorescence reading from the sterility control wells from all other wells.
-
Calculate Percentage Inhibition: The percentage of mycobacterial growth inhibition is calculated as follows: % Inhibition = 100 - [(Fluorescence of test well / Average fluorescence of negative control wells) * 100]
-
Determine Minimum Inhibitory Concentration (MIC): The MIC is defined as the lowest concentration of the compound that results in at least 90% inhibition of bacterial growth compared to the negative control.
Diagrams
Caption: Experimental workflow for the MABA assay.
Caption: Inhibition of MmpL3 by this compound.
References
- 1. sartorius.com [sartorius.com]
- 2. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Microplate-based alamar blue assay (MABA) [bio-protocol.org]
- 6. Two-Way Regulation of MmpL3 Expression Identifies and Validates Inhibitors of MmpL3 Function in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Targeting MmpL3 for anti-tuberculosis drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. portlandpress.com [portlandpress.com]
How to prepare GSK2200150A stock solution for experiments
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK2200150A is a potent anti-mycobacterial agent identified through high-throughput screening as an inhibitor of Mycobacterium tuberculosis (Mtb).[1][2][3] This document provides detailed protocols for the preparation of this compound stock solutions for in vitro and in vivo experimental applications. It includes key chemical and physical properties, solubility data, and a summary of its mechanism of action to facilitate its use in tuberculosis research and drug development.
Chemical and Physical Properties
This compound is a white to off-white solid compound. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₃NO₃S | [1][2][4] |
| Molecular Weight | 357.47 g/mol | [2][4][5] |
| CAS Number | 1443138-53-1 | [1][2][4] |
| Appearance | White to off-white solid | [4] |
Solubility
This compound is insoluble in water but soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Ethanol. For experimental purposes, DMSO is the recommended solvent for preparing high-concentration stock solutions.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference |
| DMSO | 65 - 71 | 181.83 - 198.61 | [3][5] |
| Ethanol | 18 | 50.35 | [4][5] |
| Water | Insoluble | Insoluble | [5] |
Note: The use of freshly opened, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[3] Sonication or gentle warming may be required to fully dissolve the compound.[3]
Mechanism of Action
This compound exerts its anti-tuberculosis activity by targeting the mycobacterial cell wall synthesis pathway. It is a member of a class of compounds that inhibit MmpL3 (Mycobacterial Membrane Protein Large 3), a crucial transporter protein in Mycobacterium tuberculosis. MmpL3 is responsible for the translocation of trehalose monomycolate (TMM), a precursor to mycolic acids, from the cytoplasm to the periplasm. Mycolic acids are essential components of the mycobacterial cell wall, providing a unique and impermeable barrier. By inhibiting MmpL3, this compound effectively disrupts mycolic acid transport, leading to the inhibition of cell wall synthesis and subsequent bacterial death.
Mechanism of action of this compound.
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, suitable for most in vitro cell-based assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Pipettes and sterile filter tips
Procedure:
-
Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.
-
Weigh: Accurately weigh a desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM solution, weigh out 3.57 mg of the compound.
-
Calculation: Mass (mg) = Molarity (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000
-
Mass (mg) = 10 mM x 1 mL x 357.47 g/mol / 1000 = 3.57 mg
-
-
Dissolve: Add the appropriate volume of anhydrous DMSO to the weighed this compound. In this example, add 1 mL of DMSO.
-
Mix: Vortex or sonicate the solution until the compound is completely dissolved. A clear solution should be obtained.
-
Sterilize (Optional): If required for your experiment, filter-sterilize the stock solution using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquot and Store: Dispense the stock solution into smaller, single-use aliquots in sterile tubes. Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[3] Avoid repeated freeze-thaw cycles.[2][3]
Preparation of Working Solutions for Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate cell culture medium
Procedure:
-
Thaw: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilute: Perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations for your experiment. For example, a typical concentration range for testing against M. tuberculosis in cell culture is between 1.56 µM and 200 µM.[5]
-
Important: Ensure the final concentration of DMSO in the culture medium is non-toxic to the cells (typically ≤ 0.5%).
-
Experimental workflow for this compound solution preparation.
Storage and Stability
Proper storage of this compound is crucial to maintain its potency and ensure experimental reproducibility.
| Form | Storage Temperature | Stability | Reference |
| Lyophilized Powder | -20°C | 36 months (3 years) | [2] |
| In Solution (DMSO) | -20°C | 1 year | [3] |
| In Solution (DMSO) | -80°C | 2 years | [3] |
Recommendations:
-
Store the lyophilized powder in a desiccated environment.[2]
-
When in solution, aliquot into single-use volumes to prevent degradation from multiple freeze-thaw cycles.[2][3]
Safety Precautions
This compound is for research use only and is not for human or veterinary use. Standard laboratory safety practices should be followed when handling this compound. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Handle the powder in a well-ventilated area or a chemical fume hood. Consult the Safety Data Sheet (SDS) for more detailed safety information.
References
- 1. adooq.com [adooq.com]
- 2. researchgate.net [researchgate.net]
- 3. Target Identification of Mycobacterium tuberculosis Phenotypic Hits Using a Concerted Chemogenomic, Biophysical, and Structural Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. Resistance related metabolic pathways for drug target identification in mycobacterium tuberculosis [repository.up.ac.za]
Recommended Solvents for Dissolving GSK2200150A: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidance on the selection of appropriate solvents for the dissolution of GSK2200150A, a potent anti-tuberculosis agent.[1][2][3][4] The information presented herein is intended to support researchers in the preparation of stock solutions and working solutions for various experimental applications.
Application Notes
This compound is a lipophilic compound with poor aqueous solubility. Therefore, organic solvents are necessary for its dissolution. The choice of solvent will largely depend on the intended application, such as in vitro cell-based assays, in vivo animal studies, or analytical experiments. For most in vitro applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions. For in vivo studies, co-solvent systems are typically required to maintain the compound's solubility in an aqueous vehicle.
It is crucial to use high-purity, anhydrous solvents to avoid precipitation and degradation of the compound. When using DMSO, it is advisable to use freshly opened, hygroscopic DMSO as it can significantly impact the solubility of the product.[2] To prevent inactivation from repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into single-use volumes and store them appropriately.[2][4]
Solubility Data
The following table summarizes the solubility of this compound in various solvents based on available data.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 65 - 83.33 | 181.83 - 233.11 | Ultrasonic assistance may be needed for dissolution.[2][5] |
| Ethanol | 18 | 50.35 | |
| Water | Insoluble | Insoluble | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.17 | ≥ 6.07 | Clear solution.[2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.17 | ≥ 6.07 | Clear solution.[2] |
| 10% DMSO, 90% Corn Oil | ≥ 2.17 | ≥ 6.07 | Clear solution.[2] |
Molecular Weight of this compound: 357.47 g/mol [2][3][4][6]
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting point for most in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
(Optional) Ultrasonic bath
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.57 mg of this compound (Molecular Weight = 357.47 g/mol ).
-
Adding Solvent: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Dissolution: Vortex the mixture thoroughly until the compound is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.[2] Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This will minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[2]
Preparation of a Working Solution for In Vivo Oral Administration (Co-solvent System)
This protocol provides an example of how to prepare a dosing solution of this compound for oral administration in animal studies, using a co-solvent system.
Materials:
-
This compound stock solution in DMSO (e.g., 21.7 mg/mL)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline solution (0.9% NaCl)
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Initial Mixture: In a sterile tube, add 100 µL of a 21.7 mg/mL this compound in DMSO stock solution to 400 µL of PEG300.
-
Mixing: Mix the solution thoroughly by vortexing.
-
Adding Surfactant: Add 50 µL of Tween-80 to the mixture and vortex again until the solution is homogeneous.
-
Final Dilution: Add 450 µL of saline to the mixture to bring the total volume to 1 mL. Vortex the final solution until it is a clear and uniform. This will result in a final concentration of 2.17 mg/mL this compound.[2]
-
Administration: The solution should be prepared fresh before each administration.
Visualizations
Caption: Workflow for this compound solution preparation.
Caption: Mode of action of this compound.
References
Application Notes and Protocols for Cell-Based Efficacy Testing of IAP Inhibitors
Introduction
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to assess the efficacy of Inhibitor of Apoptosis Protein (IAP) antagonists using common cell-based assays. While the compound GSK2200150A is primarily recognized as an anti-tuberculosis agent[1][2][3], the following protocols are designed for evaluating compounds that function as Smac mimetics to induce apoptosis in cancer cells. Smac mimetics are a class of targeted drugs designed to suppress IAPs, thereby reactivating apoptotic pathways to trigger cancer cell death[4]. This document outlines the mechanism of action of IAP antagonists, provides detailed experimental protocols, and offers guidance on data presentation and visualization.
Mechanism of Action: IAP Antagonism
Inhibitor of Apoptosis (IAP) proteins are key regulators of programmed cell death (apoptosis) and are often overexpressed in cancer cells, contributing to therapeutic resistance[5][6][7]. IAPs, such as XIAP, cIAP1, and cIAP2, exert their anti-apoptotic effects by binding to and inhibiting caspases, the primary executioners of apoptosis[5][8]. The endogenous protein Smac/DIABLO, released from the mitochondria during apoptosis, antagonizes IAPs, thereby promoting caspase activation[9].
Smac mimetics, the class of drugs to which a hypothetical anti-cancer application of a compound like this compound would belong, are designed based on the IAP-binding motif of Smac[8]. These molecules bind to the BIR domains of IAPs, primarily cIAP1 and cIAP2, inducing their auto-ubiquitination and subsequent degradation by the proteasome[9][10]. The degradation of cIAPs leads to the stabilization of NIK (NF-κB-inducing kinase), activating the non-canonical NF-κB pathway[8]. This often results in the production of tumor necrosis factor-alpha (TNF-α), which can then act in an autocrine or paracrine manner to trigger the extrinsic apoptosis pathway, leading to robust cancer cell death[10][11].
Caption: Signaling pathway of Smac mimetics inducing apoptosis.
Experimental Protocols
The following protocols describe key cell-based assays to determine the efficacy of an IAP antagonist.
Cell Viability Assay (MTT/XTT)
This assay measures the metabolic activity of cells, which serves as an indicator of cell viability. Metabolically active cells reduce a tetrazolium salt (e.g., MTT, XTT) to a colored formazan product[12].
Materials:
-
96-well flat-bottom tissue culture plates
-
Cancer cell line of interest (e.g., MDA-MB-231, SKOV3)
-
Complete cell culture medium
-
This compound or other IAP antagonist
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or acidified isopropanol)
-
Microplate spectrophotometer
Protocol (MTT Assay):
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the IAP antagonist in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully aspirate the medium and add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals[12]. Mix thoroughly by pipetting or shaking.
-
Absorbance Reading: Measure the absorbance at 570-590 nm using a microplate reader[12].
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ value.
Apoptosis Induction Assay (Caspase-Glo® 3/7)
This luminescent assay quantifies the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway. The assay reagent contains a proluminescent caspase-3/7 substrate (DEVD sequence), which is cleaved by active caspases to release aminoluciferin, generating a light signal[13].
Materials:
-
White-walled 96-well plates suitable for luminescence
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound or other IAP antagonist
-
Caspase-Glo® 3/7 Assay System (Promega, or equivalent)
-
Luminometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the IAP antagonist as described in the cell viability protocol (Steps 1-3).
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use[14].
-
Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well[14].
-
Incubation: Mix the contents by gentle shaking on an orbital shaker for 30-60 seconds. Incubate at room temperature for 1-3 hours, protected from light[14].
-
Luminescence Reading: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Normalize the luminescence signal to the number of viable cells (if performing a parallel viability assay) or express as fold-change relative to the vehicle control.
Target Engagement and Downstream Effects (PARP Cleavage Western Blot)
Poly (ADP-ribose) polymerase (PARP) is a key substrate of active caspase-3. Cleavage of the 116 kDa full-length PARP into an 89 kDa fragment is a hallmark of apoptosis[15]. Western blotting can be used to detect this cleavage event, confirming the activation of the apoptotic cascade.
Materials:
-
6-well tissue culture plates
-
Cancer cell line of interest
-
This compound or other IAP antagonist
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-cleaved PARP (Asp214), anti-total PARP, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol:
-
Cell Culture and Lysis: Seed cells in 6-well plates and treat with the IAP antagonist for the desired time. After treatment, wash cells with ice-cold PBS and lyse them directly in the plate with 100-200 µL of ice-cold RIPA buffer. Scrape the cells and collect the lysate[16].
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts (e.g., 20-30 µg per lane) and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane[16].
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against cleaved PARP overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system[16].
-
Analysis: Analyze the band intensity. An increase in the 89 kDa cleaved PARP fragment relative to the full-length 116 kDa protein indicates apoptosis induction. Reprobe the blot for a loading control like GAPDH to ensure equal protein loading.
Experimental Workflow Visualization
Caption: General workflow for assessing IAP antagonist efficacy.
Data Presentation
Quantitative data from the described assays should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 1: Summary of In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Assay Type | Parameter | Result (Mean ± SD) | Treatment Duration (hours) |
| MDA-MB-231 | Cell Viability (MTT) | IC₅₀ (µM) | [Insert Value] | 72 |
| Caspase-3/7 Activity | Fold Increase vs. Control | [Insert Value] | 24 | |
| PARP Cleavage | % Cleaved PARP | [Insert Value] | 24 | |
| SKOV3 | Cell Viability (MTT) | IC₅₀ (µM) | [Insert Value] | 72 |
| Caspase-3/7 Activity | Fold Increase vs. Control | [Insert Value] | 24 | |
| PARP Cleavage | % Cleaved PARP | [Insert Value] | 24 | |
| A549 | Cell Viability (MTT) | IC₅₀ (µM) | [Insert Value] | 72 |
| Caspase-3/7 Activity | Fold Increase vs. Control | [Insert Value] | 24 | |
| PARP Cleavage | % Cleaved PARP | [Insert Value] | 24 |
Note: The table should be populated with experimental data. Results should be the average of at least three independent experiments. The % Cleaved PARP can be determined by densitometric analysis of Western blot bands.
References
- 1. adooq.com [adooq.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. IAP Proteins Antagonist: An Introduction and Chemistry of Smac Mimetics under Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. IAP proteins as targets for drug development in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. A Review of the Current Impact of Inhibitors of Apoptosis Proteins and Their Repression in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SMG1 and NIK regulate apoptosis induced by Smac mimetic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small-Molecule SMAC Mimetics as New Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Smac mimetics increase cancer cell response to chemotherapeutics in a TNF-α-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 14. promega.com [promega.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. Western blot analysis of cleaved PARP and caspase 3 proteins [bio-protocol.org]
Application Notes and Protocols for Cytotoxicity Assessment of GSK2200150A in Human Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2200150A is an investigational anti-tuberculosis agent identified as a potent inhibitor of Mycobacterium tuberculosis DNA gyrase.[1] As with any new therapeutic candidate, evaluating its potential for host cell toxicity is a critical step in the preclinical drug development process. These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro cytotoxicity of this compound in human cell lines.
While specific public data on the cytotoxicity of this compound in human cell lines is limited, this document outlines standardized methodologies that can be readily adapted for its evaluation. The protocols described herein are based on established and widely used cytotoxicity assays.
Mechanism of Action of this compound
This compound belongs to a class of Mycobacterium tuberculosis gyrase inhibitors (MGIs).[1] DNA gyrase is a type II topoisomerase essential for DNA replication, repair, and recombination in bacteria. By targeting the GyrA and GyrB subunits of this enzyme, this compound effectively inhibits mycobacterial growth.[1] Notably, studies on similar MGIs have shown negligible activity against human topoisomerase IIα, the human counterpart to bacterial gyrase, suggesting a potential for selective toxicity against mycobacteria with a favorable safety profile in human cells.[1]
Data Presentation
Quantitative data from cytotoxicity assays are typically summarized to determine the concentration of a compound that results in a 50% reduction in cell viability, known as the IC50 value. Below is a template table for presenting such data.
Table 1: Hypothetical Cytotoxicity (IC50) Values of this compound in Various Human Cell Lines
| Cell Line | Tissue of Origin | Assay Type | Incubation Time (hours) | IC50 (µM) |
| A549 | Lung Carcinoma | MTT | 48 | >100 |
| HepG2 | Hepatocellular Carcinoma | LDH Release | 48 | >100 |
| HEK293 | Embryonic Kidney | AlamarBlue | 48 | >100 |
| THP-1 | Monocytic Leukemia | Annexin V/PI | 24 | >100 |
Note: The values presented in this table are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Experimental Protocols
Several robust methods are available to assess cytotoxicity. The choice of assay depends on the specific research question and the suspected mechanism of cell death.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[2]
Materials:
-
Human cell line of choice (e.g., A549, HepG2)
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of solvent used for the compound) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in a humidified chamber to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC50 value.
Protocol 2: Lactate Dehydrogenase (LDH) Release Assay
This assay quantifies the release of LDH from damaged cells, which is an indicator of compromised cell membrane integrity and cytotoxicity.
Materials:
-
Human cell line of choice
-
Complete cell culture medium
-
This compound
-
96-well cell culture plates
-
Commercially available LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time.
-
Sample Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes.
-
LDH Measurement: Carefully transfer a portion of the supernatant from each well to a new 96-well plate. Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.
-
Incubation and Data Acquisition: Incubate the plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes). Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Data Analysis: Determine the percentage of LDH release for each treatment group compared to a maximum LDH release control (cells lysed with a lysis buffer provided in the kit). Calculate the IC50 value based on the LDH release data.
Visualizations
Signaling Pathway
Caption: Proposed mechanism of action of this compound in Mycobacterium tuberculosis.
Experimental Workflow
Caption: General experimental workflow for in vitro cytotoxicity assessment.
References
Application Note & Protocol: Determination of Minimum Inhibitory Concentration (MIC) of GSK2200150A
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of GSK2200150A, an anti-tuberculosis agent, using the broth microdilution method.[1][2] This method is a standard procedure for assessing the in vitro antimicrobial activity of a compound.[3][4]
Introduction
The Minimum Inhibitory Concentration (MIC) is a fundamental measure in microbiology, defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[3][5] Determining the MIC is a critical step in the evaluation of new antimicrobial compounds, providing essential data on their potency and the susceptibility of specific bacterial strains.[6] This protocol outlines the broth microdilution method, a widely used and highly accurate technique for MIC determination.[7] The procedure is based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI).[8][9][10]
This compound has been identified as an agent with activity against Mycobacterium tuberculosis.[1][2] The following protocol provides a framework for testing its efficacy against relevant bacterial strains.
Principle of the Method
The broth microdilution method involves preparing a series of two-fold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate.[11][12] Each well is then inoculated with a standardized suspension of the test microorganism. Following an incubation period, the plates are examined for visible signs of bacterial growth. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits this visible growth.[13]
Materials and Reagents
-
This compound powder
-
Appropriate solvent for this compound (e.g., Dimethyl sulfoxide - DMSO)
-
Sterile Mueller-Hinton Broth (MHB)[6], potentially supplemented depending on the specific requirements of the test organism.
-
Test microorganism (e.g., Mycobacterium smegmatis as a surrogate for M. tuberculosis, or a specific laboratory strain of interest)
-
Sterile 96-well microtiter plates (U- or flat-bottom)
-
Sterile reagent reservoirs
-
Multichannel and single-channel pipettes
-
Sterile pipette tips
-
Incubator (37°C)[7]
-
Plate reader (optional, for spectrophotometric measurement)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Vortex mixer
-
Quality control (QC) bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213)
Experimental Protocol
Preparation of this compound Stock Solution
-
Accurately weigh a precise amount of this compound powder.
-
Dissolve the powder in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.
-
The stock solution should be prepared fresh or stored under appropriate conditions (e.g., -20°C or -80°C) to maintain stability.
Preparation of Bacterial Inoculum
-
From a fresh (18-24 hour) culture plate, select several well-isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or MHB.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[6]
Broth Microdilution Procedure
-
Dispense 50 µL of sterile MHB into each well of a 96-well microtiter plate, from columns 2 to 12.
-
Prepare a working solution of this compound at four times the highest desired final concentration in MHB.
-
Add 100 µL of this working solution to the wells in column 1.
-
Perform a two-fold serial dilution by transferring 50 µL from column 1 to column 2. Mix thoroughly by pipetting up and down.
-
Continue this serial dilution process from column 2 to column 10.
-
After mixing the contents of column 10, discard 50 µL.
-
Column 11 will serve as the growth control (no drug), and column 12 will serve as the sterility control (no bacteria).
-
Inoculate all wells, except for the sterility control (column 12), with 50 µL of the prepared bacterial inoculum. This will bring the final volume in each well to 100 µL and dilute the drug concentrations to the desired final test range.
-
Seal the plate with a lid or an adhesive plate sealer and incubate at 37°C for 18-24 hours under appropriate atmospheric conditions.[6][7]
Data Presentation and Interpretation
After incubation, visually inspect the microtiter plate for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.[13] A clear well indicates inhibition, while a turbid well indicates growth. The growth control well (column 11) should show distinct turbidity, and the sterility control well (column 12) should remain clear.
The results can be summarized in a table as shown below:
| Compound | Bacterial Strain | MIC (µg/mL) |
| This compound | Mycobacterium smegmatis | [Record Value] |
| Control Drug | Mycobacterium smegmatis | [Record Value] |
| This compound | QC Strain 1 | [Record Value] |
| This compound | QC Strain 2 | [Record Value] |
Quality Control
It is imperative to include quality control strains with known MIC values for the antimicrobial agents being tested. This ensures the reliability and reproducibility of the experimental results. The obtained MIC values for the QC strains should fall within the acceptable ranges established by CLSI guidelines.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the broth microdilution protocol for determining the MIC of this compound.
Caption: Workflow for MIC Determination by Broth Microdilution.
References
- 1. adooq.com [adooq.com]
- 2. medkoo.com [medkoo.com]
- 3. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 4. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. microbe-investigations.com [microbe-investigations.com]
- 6. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Broth microdilution - Wikipedia [en.wikipedia.org]
- 8. Clinical & Laboratory Standards Institute | CLSI [clsi.org]
- 9. iacld.com [iacld.com]
- 10. idexx.dk [idexx.dk]
- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 12. Determination of the minimum inhibitory concentration (MIC) [bio-protocol.org]
- 13. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
Application Notes and Protocols for GSK2200150A: A Tool for Studying MmpL3 Function and Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2200150A is a potent anti-tuberculosis agent identified through high-throughput screening. It belongs to the spiro[piperidine-4,2'-thiochroman]-1-carboxamide (Spiros) family of compounds. This document provides detailed application notes and protocols for utilizing this compound as a chemical probe to investigate the function and inhibition of the essential Mycobacterium tuberculosis (Mtb) inner membrane transporter, MmpL3 (Mycobacterial membrane protein Large 3).
MmpL3 is a critical transporter responsible for the export of trehalose monomycolate (TMM), a key precursor for the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall. Inhibition of MmpL3 disrupts the integrity of the cell wall, leading to bacterial death. This compound, along with other MmpL3 inhibitors, is thought to act by disrupting the proton motive force (PMF) across the mycobacterial inner membrane, which is essential for the transport activity of MmpL3.[1][2][3] This makes this compound a valuable tool for studying MmpL3's role in mycobacterial physiology and for the development of novel anti-tubercular agents.
Data Presentation
The following table summarizes the quantitative data for this compound and other relevant MmpL3 inhibitors. This data is crucial for designing experiments and interpreting results.
| Compound | Target | Assay Type | Organism/System | Measurement | Value | Reference |
| This compound | MmpL3 | Whole-cell growth inhibition | M. tuberculosis H37Rv | MIC | 0.38 µM | [4] |
| This compound | MmpL3 | Cross-resistance (IC50 ratio mutant/WT) | M. tuberculosis (A251V mutant) | IC50 Ratio | >8 | [1][5] |
| This compound | MmpL3 | Cross-resistance (IC50 ratio mutant/WT) | M. tuberculosis (F255L mutant) | IC50 Ratio | >8 | [1][5] |
| This compound | MmpL3 | Cross-resistance (IC50 ratio mutant/WT) | M. tuberculosis (A677P mutant) | IC50 Ratio | >8 | [1][5] |
| This compound | MmpL3 | Cross-resistance (IC50 ratio mutant/WT) | M. tuberculosis (V681A mutant) | IC50 Ratio | >8 | [1][5] |
| SQ109 | MmpL3 | Whole-cell growth inhibition | M. tuberculosis H37Rv | MIC | 0.16 µM | [2] |
| AU1235 | MmpL3 | Whole-cell growth inhibition | M. tuberculosis H37Rv | MIC | 0.04 µM | [2] |
| BM212 | MmpL3 | Whole-cell growth inhibition | M. tuberculosis H37Rv | MIC | 1.95 µg/mL | [2] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) in M. tuberculosis
This protocol outlines the determination of the MIC of this compound against M. tuberculosis using a broth microdilution method.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Mycobacterium tuberculosis H37Rv (or other strains of interest)
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80
-
96-well microplates
-
Resazurin solution (0.02% w/v in sterile water)
-
Incubator at 37°C
Procedure:
-
Prepare a serial two-fold dilution of this compound in 7H9 broth in a 96-well plate. The final concentrations should typically range from 0.01 µM to 10 µM. Include a drug-free control (DMSO vehicle) and a media-only control.
-
Prepare an inoculum of M. tuberculosis H37Rv from a mid-log phase culture, adjusted to a final concentration of approximately 5 x 10^5 CFU/mL in 7H9 broth.
-
Add 100 µL of the bacterial inoculum to each well of the 96-well plate containing the serially diluted compound.
-
Seal the plates and incubate at 37°C for 7 days.
-
After incubation, add 30 µL of resazurin solution to each well and incubate for an additional 24-48 hours.
-
Visually assess the color change. A blue color indicates no bacterial growth, while a pink color indicates bacterial growth.
-
The MIC is defined as the lowest concentration of this compound that prevents the color change from blue to pink.
Protocol 2: MmpL3 Target Engagement using a Two-Way Regulation System
This protocol utilizes a genetically engineered M. tuberculosis strain with tetracycline-inducible control of MmpL3 expression (mmpL3-TetON) to confirm that this compound engages MmpL3 in a whole-cell context.[1][5]
Materials:
-
M. tuberculosis mmpL3-TetON strain
-
Wild-type M. tuberculosis H37Rv (as a control)
-
This compound
-
Anhydrotetracycline (ATc)
-
Middlebrook 7H9 broth with supplements
-
96-well plates
-
Resazurin solution
Procedure:
-
Culture the M. tuberculosis mmpL3-TetON strain under two conditions:
-
MmpL3 overexpression: 7H9 broth supplemented with a high concentration of ATc (e.g., 500 ng/mL).
-
MmpL3 underexpression: 7H9 broth without ATc.
-
-
Culture the wild-type H37Rv strain under the same conditions as a control.
-
Perform the MIC assay as described in Protocol 1 for this compound against both strains under both MmpL3 expression conditions.
-
Interpretation of Results:
-
On-target effect: If this compound directly targets MmpL3, its IC50 will be lower against the MmpL3-underexpressing strain and higher against the MmpL3-overexpressing strain compared to the wild-type.[1][5]
-
Off-target effect: If the compound's activity is independent of MmpL3, there will be no significant change in IC50 based on MmpL3 expression levels.
-
Protocol 3: Ethidium Bromide (EtBr) Uptake Assay to Assess Membrane Permeability
Depletion of MmpL3 can alter the permeability of the mycobacterial cell envelope. This assay can be used to study the effect of MmpL3 inhibition by this compound on membrane permeability.[1][5]
Materials:
-
M. tuberculosis strain of interest
-
This compound
-
Ethidium bromide (EtBr) solution (e.g., 1 mg/mL in water)
-
Phosphate-buffered saline (PBS) with 0.05% Tyloxapol and 0.4% Glucose
-
96-well black, clear-bottom plates
-
Fluorometric plate reader (Excitation: 530 nm, Emission: 590 nm)
Procedure:
-
Grow M. tuberculosis to mid-log phase, wash, and resuspend the cells in PBS with Tyloxapol and Glucose to an OD600 of 0.4.
-
Pre-incubate the bacterial suspension with this compound at various concentrations (e.g., 1x, 5x, 10x MIC) for 1 hour at 37°C. Include a DMSO control.
-
Add EtBr to a final concentration of 8 µg/mL to each well.
-
Immediately place the plate in a pre-warmed (37°C) fluorometric plate reader.
-
Measure the fluorescence every minute for 60 minutes.
-
An increase in fluorescence over time compared to the control indicates increased uptake of EtBr, suggesting an alteration in cell envelope permeability.
Visualizations
Caption: Mechanism of MmpL3 inhibition by this compound.
Caption: Experimental workflow for studying MmpL3 with this compound.
References
- 1. Two-Way Regulation of MmpL3 Expression Identifies and Validates Inhibitors of MmpL3 Function in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Insights into the Mechanism of Inhibition of MmpL3, a Target of Multiple Pharmacophores in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting MmpL3 for anti-tuberculosis drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: GSK2200150A In Vivo Solubility
This technical support guide provides researchers, scientists, and drug development professionals with practical solutions for improving the solubility of GSK2200150A for in vivo studies. The following sections offer troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and relevant data presented in a clear and accessible format.
Troubleshooting Guide & FAQs
This section addresses common challenges encountered when preparing this compound for in vivo experiments.
Q1: My this compound is not dissolving in aqueous solutions. What should I do?
A1: this compound is practically insoluble in water.[1][2] Direct dissolution in aqueous buffers is not recommended. To achieve a suitable formulation for in vivo use, you will need to employ specific solubilization techniques or create a suspension.
Q2: I'm observing precipitation of this compound after preparing my formulation. How can I resolve this?
A2: Precipitation can occur due to several factors, including incorrect solvent ratios, temperature changes, or insufficient mixing. If you observe precipitation, consider the following troubleshooting steps:
-
Gentle Heating and/or Sonication: Applying gentle heat or using a sonicator can aid in the dissolution of the compound.[3]
-
Re-evaluate Solvent System: Ensure the co-solvents and excipients you are using are appropriate for this compound and are mixed in the correct order as specified in the protocols below.
-
Prepare Fresh Solutions: It is recommended to prepare formulations fresh before each use to minimize the risk of precipitation over time.[1][2]
Q3: What are the recommended starting formulations for in vivo studies with this compound?
A3: The choice of formulation will depend on your specific experimental needs (e.g., route of administration). Here are three validated starting points:
-
Homogeneous Suspension: For oral administration, a homogeneous suspension can be prepared using Carboxymethylcellulose sodium (CMC-Na).[1][2]
-
Clear Solution with Co-solvents: A clear solution can be achieved using a multi-component solvent system containing DMSO, PEG300, Tween-80, and saline.[3]
-
Solution with Cyclodextrins: An alternative for a clear solution involves using DMSO in combination with a Captisol® (sulfobutylether-β-cyclodextrin, SBE-β-CD) solution.[3]
Q4: Can I store the prepared this compound solutions?
A4: For optimal results and to avoid compound degradation or precipitation, it is strongly advised to prepare solutions fresh for each experiment.[1][2] If short-term storage is unavoidable, stock solutions in DMSO can be stored at -20°C for up to one year or -80°C for up to two years.[3] However, final formulations containing aqueous components should not be stored for extended periods.
Quantitative Solubility Data
The following table summarizes the known solubility of this compound in various solvents.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference |
| DMSO | 71 | 198.61 | [1][2] |
| Ethanol | 18 | 50.35 | [1][4] |
| Water | Insoluble | Insoluble | [1][2] |
Detailed Experimental Protocols
Below are detailed methodologies for preparing this compound formulations for in vivo administration.
Protocol 1: Preparation of a Homogeneous Suspension for Oral Administration
This protocol is suitable for achieving a uniform suspension of this compound.
-
Objective: To prepare a 5 mg/mL homogeneous suspension of this compound in a Carboxymethylcellulose sodium (CMC-Na) solution.
-
Materials:
-
This compound powder
-
CMC-Na solution (e.g., 0.5% w/v in sterile water)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
-
Procedure:
-
Weigh the required amount of this compound powder. For example, for 1 mL of a 5 mg/mL suspension, weigh 5 mg of the compound.
-
Transfer the powder to a suitable sterile container.
-
Add the desired volume of the CMC-Na solution. For the example above, add 1 mL.
-
Vortex the mixture thoroughly until a homogeneous suspension is achieved. Visually inspect to ensure there are no large aggregates.
-
-
Note: This formulation is a suspension, not a solution. Ensure it is well-mixed before each administration to guarantee consistent dosing.
Protocol 2: Preparation of a Clear Solution using a Co-Solvent System
This protocol yields a clear solution suitable for various routes of administration where a solubilized form of the compound is required.
-
Objective: To prepare a clear solution of this compound with a final concentration of at least 2.17 mg/mL.[3]
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline solution (0.9% NaCl)
-
Sterile tubes and pipettes
-
-
Procedure (for 1 mL final volume):
-
Prepare a stock solution of this compound in DMSO (e.g., 21.7 mg/mL).
-
In a sterile tube, add the solvents in the following order, ensuring the mixture is mixed thoroughly after each addition:
-
100 µL of the this compound in DMSO stock solution.
-
400 µL of PEG300. Mix well.
-
50 µL of Tween-80. Mix well.
-
450 µL of Saline. Mix well to obtain a clear solution.
-
-
-
Final Solvent Composition: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[3]
Protocol 3: Preparation of a Clear Solution using a Cyclodextrin-Based Formulation
This protocol provides an alternative method for obtaining a clear solution, which can be beneficial for minimizing potential toxicity associated with some co-solvents.
-
Objective: To prepare a clear solution of this compound with a final concentration of at least 2.17 mg/mL.[3]
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
20% (w/v) Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in Saline
-
Sterile tubes and pipettes
-
-
Procedure (for 1 mL final volume):
-
Prepare a stock solution of this compound in DMSO (e.g., 21.7 mg/mL).
-
In a sterile tube, add 100 µL of the this compound in DMSO stock solution.
-
Add 900 µL of the 20% SBE-β-CD in Saline solution.
-
Mix thoroughly until a clear solution is obtained.
-
-
Final Solvent Composition: 10% DMSO, 90% (20% SBE-β-CD in Saline).[3]
Visualized Workflows and Pathways
The following diagrams illustrate the decision-making process and preparation workflows for this compound formulations.
Caption: Decision pathway for selecting a suitable this compound formulation.
Caption: Step-by-step workflow for the co-solvent based formulation.
Caption: Step-by-step workflow for the cyclodextrin-based formulation.
References
GSK2200150A stability and long-term storage conditions
Technical Support Center: GSK2200150A
This technical support center provides guidance on the stability and long-term storage of this compound, an anti-tuberculosis (TB) agent. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity and proper handling of this compound in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For long-term storage, this compound should be stored as a lyophilized powder at -20°C in a desiccated environment.[1] Following these conditions, the chemical is stable for up to 36 months.[1]
Q2: How should I store this compound once it is in solution?
Once dissolved, solutions of this compound should be stored at -20°C.[1] It is recommended to use the solution within one month to prevent potential degradation and loss of potency.[1] To avoid the detrimental effects of repeated freeze-thaw cycles, it is best practice to aliquot the solution into single-use volumes.[1]
Q3: What are the known solubilities for this compound?
The solubility of this compound at 25°C is as follows:
Q4: Can small volumes of the compound be trapped in the vial's seal?
Yes, it is possible for small amounts of this compound to become entrapped in the product vial's seal during shipping and handling.[3] To recover the full amount of the product, it is recommended to briefly centrifuge the vial on a tabletop centrifuge to dislodge any material from the cap.[3]
Q5: Is this compound sensitive to light or humidity?
While specific data on light and humidity sensitivity for this compound is not explicitly provided in the search results, general pharmaceutical stability guidelines suggest that these factors can be critical for preventing degradation.[4] For optimal stability, it is recommended to store the compound protected from light and in a desiccated environment, as is standard practice for many research compounds.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced or no compound activity in an experiment. | 1. Improper storage of the compound (e.g., at room temperature). 2. Multiple freeze-thaw cycles of the stock solution. 3. The solution was stored for longer than the recommended one-month period. | 1. Always store the lyophilized powder and solutions at -20°C. 2. Prepare single-use aliquots of the stock solution to avoid repeated freezing and thawing.[1] 3. Prepare fresh solutions if the stock is older than one month.[1] |
| Difficulty dissolving the compound. | 1. Using an inappropriate solvent. 2. The concentration is too high for the chosen solvent. | 1. Refer to the solubility data; DMSO and ethanol are suitable solvents. This compound is insoluble in water.[2] 2. Ensure the target concentration does not exceed the solubility limit in the selected solvent. |
| Observed precipitation in the stock solution after thawing. | 1. The compound may have come out of solution during freezing. 2. The solubility may be lower at colder temperatures. | 1. Gently warm the solution to room temperature and vortex briefly to redissolve the compound before use. 2. If precipitation persists, sonication may be carefully applied. |
Data Presentation
Table 1: Storage and Stability of this compound
| Form | Storage Temperature | Duration of Stability | Additional Recommendations |
| Lyophilized Powder | -20°C | 36 months[1] | Keep desiccated.[1] |
| In Solution | -20°C | Within 1 month[1] | Aliquot to avoid multiple freeze-thaw cycles.[1] |
Table 2: Solubility of this compound at 25°C
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) |
| DMSO | 71[2] | 198.61[2] |
| Ethanol | 18[2] | 50.35[2] |
| Water | Insoluble[2] | N/A |
Experimental Protocols & Workflows
While specific experimental protocols for stability testing of this compound are not publicly available, a general workflow for assessing compound stability is provided below. This can be adapted by researchers to suit their specific experimental needs.
Caption: A general experimental workflow for assessing the stability of a research compound.
Mandatory Visualization
Caption: Recommended handling and storage workflow for this compound.
References
Technical Support Center: GSK2200150A In Vitro Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GSK2200150A in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary in vitro activity?
This compound is a novel spirocyclic antimycobacterial agent identified through high-throughput screening. Its primary in vitro activity is the inhibition of Mycobacterium tuberculosis growth.[1][2][3][4] It has shown activity against the virulent M. tuberculosis strain H37Rv with a minimum inhibitory concentration (MIC) of 0.38 µM.[1][4]
Q2: What is the mechanism of action of this compound?
The specific molecular target and detailed mechanism of action for this compound have not been publicly disclosed in the available literature. It is known to be an anti-tuberculosis (TB) agent.[1][2][5]
Q3: What are the physical and chemical properties of this compound?
| Property | Value |
| Molecular Formula | C₂₀H₂₃NO₃S |
| Molecular Weight | 357.47 g/mol |
| CAS Number | 1443138-53-1 |
Q4: How should I store this compound?
This compound powder should be stored at -20°C for long-term stability (up to 3 years).[4] Stock solutions should also be stored at -20°C.
Troubleshooting Guide
Issue 1: Compound Solubility and Precipitation
A common challenge in in vitro assays is the poor aqueous solubility of small molecules, which can lead to precipitation in cell culture media and inaccurate results.
Q: My this compound is precipitating in the cell culture medium. What should I do?
A: this compound is insoluble in water.[4] It is crucial to first prepare a concentrated stock solution in an appropriate organic solvent.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[4] Ethanol can also be used, but the solubility is lower.[4]
-
Final Solvent Concentration: When diluting the stock solution into your aqueous assay buffer or cell culture medium, ensure the final concentration of the organic solvent is low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.
-
Visual Inspection: Always visually inspect your final assay plate for any signs of precipitation after adding the compound. This can be done using a microscope.
Solubility Data for this compound
| Solvent | Solubility (at 25°C) | Molar Concentration |
| DMSO | 71 mg/mL | 198.61 mM |
| Ethanol | 18 mg/mL | 50.35 mM |
| Water | Insoluble | N/A |
Data from Selleck Chemicals datasheet.[4]
Troubleshooting Workflow for Solubility Issues
Caption: A troubleshooting workflow for addressing compound precipitation issues.
Issue 2: Inconsistent Assay Results
Variability in in vitro experiments can arise from multiple sources, including cell handling, reagent preparation, and the compound itself.
Q: I am observing high variability between replicate wells in my cell-based assay with this compound. How can I improve reproducibility?
A: To improve reproducibility, consider the following:
-
Cell Seeding Density: Ensure a uniform cell number is seeded across all wells. Inconsistent cell density will lead to variable results.
-
Compound Dilution Series: Prepare your serial dilutions of this compound carefully and ensure thorough mixing at each step.
-
Pipetting Technique: Use calibrated pipettes and consistent pipetting techniques to minimize errors in dispensing cells, media, and compound.
-
Edge Effects: In 96-well plates, wells on the perimeter are more prone to evaporation, which can alter the compound concentration. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile PBS or media.
-
Incubation Conditions: Maintain consistent temperature, humidity, and CO₂ levels in your incubator.
-
Compound Stability: While specific data on the stability of this compound in cell culture media is not available, be aware that some compounds can degrade over long incubation periods. If your assay involves a multi-day incubation, consider the potential for compound degradation.
Issue 3: Potential Off-Target Effects
While this compound has a defined anti-mycobacterial activity, its effects on other cellular targets are not well-documented.
Q: How can I assess potential off-target effects of this compound in my cellular model?
A: At present, there is no published off-target profile for this compound. To investigate potential off-target effects in your specific cell type, you could:
-
Cytotoxicity Assays: Determine the cytotoxic concentration of this compound in your cell line. This will help you establish a therapeutic window where the compound is active against its intended target without causing general cell death. The provided protocol for THP-1 cells is a good starting point.
-
Phenotypic Profiling: Use high-content imaging or other phenotypic assays to look for unexpected changes in cell morphology, organelle health, or other cellular parameters.
-
Target Deconvolution Studies: If you observe a consistent, unexpected phenotype, more advanced techniques like chemical proteomics or genetic screens could be employed to identify potential off-target interactions.
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay using THP-1 Cells
This protocol is adapted from a published study on this compound.[4]
Objective: To determine the cytotoxicity of this compound on the human monocytic cell line THP-1.
Materials:
-
This compound
-
THP-1 cells
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phorbol 12-myristate 13-acetate (PMA)
-
96-well cell culture plates
-
Resazurin sodium salt
-
Fluorescence plate reader
Methodology:
-
Cell Seeding and Differentiation:
-
Seed THP-1 cells at a density of 1 x 10⁵ cells per well in a 96-well plate.
-
Add PMA to a final concentration of 50 ng/mL to induce differentiation into macrophages.
-
Incubate for 48 hours at 37°C and 5% CO₂.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in cell culture medium. The original study used a concentration range of 1.56–200 µM.[4]
-
Remove the PMA-containing medium from the differentiated THP-1 cells and replace it with the medium containing the different concentrations of this compound.
-
Include untreated cells as a control.
-
Incubate for 4 days at 37°C and 5% CO₂.
-
-
Cell Viability Measurement:
-
Add resazurin to each well to a final concentration of 0.05% (w/v).
-
Incubate for 4 hours at 37°C.
-
Measure the fluorescence at an appropriate excitation/emission wavelength (e.g., 560/590 nm).
-
-
Data Analysis:
-
Calculate cell viability as the percentage of fluorescence in the treated wells compared to the untreated control wells.
-
Experimental Workflow for THP-1 Cell Viability Assay
Caption: Workflow for assessing the cytotoxicity of this compound in THP-1 cells.
Signaling Pathways
As the specific mechanism of action for this compound is unknown, a generalized diagram of a potential anti-bacterial mechanism is provided for illustrative purposes. This is a hypothetical pathway and does not represent the confirmed mechanism of this compound.
Hypothetical Anti-Mycobacterial Signaling Pathway
Caption: A hypothetical mechanism for an anti-bacterial compound.
References
Troubleshooting inconsistent results with GSK2200150A
Welcome to the technical support center for GSK2200150A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to troubleshoot common issues that may arise during experimentation, leading to inconsistent results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an anti-tuberculosis (TB) agent belonging to the GSK Spiros family of compounds. Its primary mechanism of action is the inhibition of the Mycobacterium tuberculosis membrane protein MmpL3 (Mycobacterial membrane protein Large 3). MmpL3 is an essential transporter responsible for the translocation of trehalose monomycolate (TMM), a key precursor for mycolic acids, which are vital components of the mycobacterial cell wall. By inhibiting MmpL3, this compound disrupts cell wall biosynthesis, leading to bacterial death.
Q2: What is the specific molecular target of this compound?
The direct molecular target of this compound is the MmpL3 protein.[1][2][3][4][5][6] Molecular docking studies have shown that this compound, along with other MmpL3 inhibitors, binds to a common pocket within the transmembrane domain of MmpL3.[1][5] This binding is thought to block the proton motive force (PMF) pathway, which is essential for the transport activity of MmpL3.[1][5]
Q3: How should I prepare and store this compound stock solutions?
For optimal results and to avoid precipitation, it is recommended to prepare stock solutions of this compound in 100% dimethyl sulfoxide (DMSO). For long-term storage, it is advisable to aliquot the stock solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock in the appropriate cell culture medium or buffer. Be aware that high concentrations of DMSO can be toxic to cells, so it is important to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q4: Are there known off-target effects for this compound?
While the primary target of this compound is MmpL3, some MmpL3 inhibitors have been reported to have secondary targets or off-target effects, which may contribute to their overall cellular activity.[2][3] For instance, some MmpL3 inhibitors can dissipate the transmembrane electrochemical proton gradient, which could have broader effects on cellular function beyond just MmpL3 inhibition.[7] When interpreting unexpected results, it is important to consider the possibility of off-target effects.
Troubleshooting Inconsistent Results
Inconsistent results with this compound can arise from various factors, ranging from compound handling to experimental design and execution. This guide provides a structured approach to identifying and resolving common issues.
Problem 1: Higher than expected Minimum Inhibitory Concentration (MIC) or IC50 values.
| Potential Cause | Recommended Solution |
| Compound Degradation: Improper storage or multiple freeze-thaw cycles of stock solutions can lead to degradation of this compound. | Prepare fresh stock solutions from powder. Aliquot stock solutions to minimize freeze-thaw cycles. Store at -20°C or -80°C. |
| Inaccurate Compound Concentration: Errors in weighing the compound or in serial dilutions can lead to incorrect final concentrations. | Calibrate balances regularly. Use calibrated pipettes and perform serial dilutions carefully. Confirm the concentration of your stock solution using a spectrophotometer if possible. |
| Cell Seeding Density: The number of cells seeded per well can significantly impact the apparent potency of a compound. | Optimize cell seeding density for your specific cell line and assay duration to ensure cells are in the exponential growth phase during the experiment. |
| Assay Duration: The length of exposure to the compound can influence the observed IC50. | Standardize the incubation time for your assays. For anti-tubercular assays, a common incubation period is 7 days. |
| Serum Protein Binding: Components in the cell culture medium, particularly serum, can bind to the compound, reducing its effective concentration. | Consider reducing the serum concentration in your assay medium if appropriate for your cell line. Alternatively, perform experiments in serum-free medium for a short duration. |
Problem 2: High variability between replicate wells.
| Potential Cause | Recommended Solution |
| Uneven Cell Seeding: Inconsistent number of cells seeded across the wells of a microplate is a common source of variability. | Ensure thorough mixing of the cell suspension before and during plating. Use a multichannel pipette for seeding and be consistent with your technique. |
| Edge Effects: Wells on the periphery of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth. | Avoid using the outer wells of the plate for experimental samples. Fill the peripheral wells with sterile water or PBS to maintain humidity. |
| Compound Precipitation: this compound may precipitate out of solution, especially at higher concentrations or in aqueous buffers with low DMSO content. | Visually inspect your working solutions for any signs of precipitation. If precipitation occurs, try preparing fresh dilutions or slightly increasing the final DMSO concentration (while staying within the tolerated limit for your cells). |
| Incomplete Mixing: Inadequate mixing of the compound in the wells can lead to concentration gradients. | Gently mix the plate after adding the compound, for example, by tapping the side of the plate or using a plate shaker at a low speed. |
Problem 3: Unexpected or contradictory results in different assays.
| Potential Cause | Recommended Solution |
| Different Assay Endpoints: Different viability or metabolic assays measure distinct cellular parameters (e.g., ATP levels, reductase activity, membrane integrity). These may not always correlate perfectly. | Use multiple, mechanistically distinct assays to confirm your findings. For example, complement a metabolic assay (like MTT or resazurin) with a cytotoxicity assay that measures membrane integrity (like LDH release or a dye exclusion assay). |
| Off-Target Effects: As mentioned in the FAQs, off-target effects could lead to unexpected phenotypes. | Investigate potential off-target effects by consulting literature on similar compounds or by performing counter-screening against related targets if available. |
| Cell Line Specific Effects: The response to this compound may vary between different mycobacterial strains or other cell types due to differences in MmpL3 expression, mutations, or other cellular factors. | Characterize the MmpL3 genotype of your mycobacterial strain. Be cautious when extrapolating results between different cell lines. |
| Interaction with other compounds: If used in combination with other drugs, synergistic or antagonistic effects may occur. | When performing combination studies, include appropriate controls for each compound alone and conduct isobologram analysis to determine the nature of the interaction.[2][3] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis
This protocol is a general guideline and may need to be optimized for your specific laboratory conditions and bacterial strains.
Materials:
-
This compound powder
-
DMSO (cell culture grade)
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80
-
Mycobacterium tuberculosis H37Rv (or other desired strain)
-
96-well microplates (sterile, clear bottom)
-
Resazurin sodium salt solution (0.02% w/v in sterile water)
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in 100% DMSO to a final concentration of 10 mM.
-
Prepare Serial Dilutions: Perform a 2-fold serial dilution of the this compound stock solution in 7H9 broth in a separate 96-well plate to create a range of concentrations.
-
Prepare Bacterial Inoculum: Grow M. tuberculosis in 7H9 broth to mid-log phase (OD600 of 0.4-0.6). Dilute the culture to an OD600 of 0.002 in fresh 7H9 broth.
-
Plate Inoculum and Compound: Add 100 µL of the diluted bacterial culture to each well of a new 96-well plate. Then, add 100 µL of the serially diluted this compound to the corresponding wells. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 7 days in a humidified incubator.
-
Determine MIC: After incubation, add 30 µL of the resazurin solution to each well and incubate for an additional 24 hours. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of this compound that prevents this color change.
Data Presentation
Table 1: Reported IC50 and MIC Values for this compound
| Cell Line/Strain | Assay Type | IC50 / MIC (µM) | Reference |
| M. tuberculosis H37Rv | MIC | 0.38 | MedchemExpress |
| M. tuberculosis MmpL3 Mutant | IC50 Ratio (Mutant/WT) | Varies by mutation | [2][3] |
Visualizations
Signaling Pathway of MmpL3 Inhibition by this compound
Caption: Mechanism of MmpL3 inhibition by this compound.
Experimental Workflow for MIC Determination
Caption: Workflow for determining the MIC of this compound.
Troubleshooting Logic Diagram
Caption: Logic diagram for troubleshooting inconsistent results.
References
- 1. Targeting MmpL3 for anti-tuberculosis drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Two-Way Regulation of MmpL3 Expression Identifies and Validates Inhibitors of MmpL3 Function in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of New MmpL3 Inhibitors by Untargeted and Targeted Mutant Screens Defines MmpL3 Domains with Differential Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. researchgate.net [researchgate.net]
- 7. pstorage-uic-6771015390.s3.amazonaws.com [pstorage-uic-6771015390.s3.amazonaws.com]
Preventing GSK2200150A precipitation in aqueous solutions
Welcome to the technical support center for GSK2200150A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective handling and use of this compound in aqueous solutions, with a primary focus on preventing precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is precipitation a concern?
A1: this compound is a potent anti-tuberculosis agent that has been identified through high-throughput screening. It is a hydrophobic molecule and is practically insoluble in water.[1][2] This low aqueous solubility can lead to precipitation when preparing solutions for in vitro and in vivo experiments, which can result in inaccurate dosing, loss of biological activity, and potential for embolism in intravenous applications.
Q2: What are the visual signs of this compound precipitation?
A2: Precipitation of this compound in an aqueous solution can manifest in several ways. You may observe:
-
Cloudiness or turbidity: The solution may lose its clarity and appear hazy.
-
Visible particles: Small solid particles may be seen suspended in the solution or settled at the bottom of the container.
-
Formation of a film or crystals: A thin film may appear on the surface of the solution or crystals may form on the walls of the vessel.
Any of these signs indicate that the compound is no longer fully dissolved and the solution should not be used for experiments where a specific concentration is required.
Q3: What are the general best practices to avoid precipitation when preparing solutions of hydrophobic compounds like this compound?
A3: To minimize the risk of precipitation, adhere to the following general laboratory practices:
-
Use high-purity solvents and reagents: Impurities can act as nucleation sites for precipitation.
-
Ensure all glassware is scrupulously clean: Residual particulates can initiate precipitation.
-
Prepare stock solutions in a suitable organic solvent: this compound is soluble in DMSO and ethanol.[1][2] Prepare a concentrated stock solution in one of these solvents before further dilution into aqueous media.
-
Add the stock solution to the aqueous buffer slowly while vortexing: This helps to ensure rapid and uniform dispersion of the compound.
-
Use sonication or gentle heating: These methods can aid in the dissolution of the compound. However, be cautious with heat as it can degrade the compound.
-
Prepare solutions fresh: Do not store dilute aqueous solutions for extended periods, as precipitation can occur over time.
Troubleshooting Guides
This section provides specific guidance for troubleshooting precipitation issues that may arise when using recommended formulation protocols for this compound.
Guide 1: Formulation with PEG300 and Tween-80
Problem: I followed the recommended protocol (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline), but I still observe precipitation.
| Possible Cause | Troubleshooting Step |
| Incorrect order of solvent addition. | It is critical to add the solvents in the specified order. First, dissolve this compound in DMSO. Then, add the PEG300 and mix thoroughly. Next, add the Tween-80 and mix again. Finally, add the saline dropwise while vortexing. |
| Low-quality or impure reagents. | Ensure that all solvents and reagents are of high purity and are not expired. Impurities in PEG300 or Tween-80 can affect their solubilizing capacity. |
| Temperature fluctuations. | Prepare and store the formulation at a consistent room temperature. A sudden decrease in temperature can reduce the solubility of the compound. |
| Concentration of this compound is too high. | The published protocol achieves a clear solution at ≥ 2.17 mg/mL. If you are attempting a higher concentration, you may be exceeding the solubility limit of this formulation. Consider preparing a more dilute solution. |
| Inadequate mixing. | Ensure thorough mixing after the addition of each component. Use a vortex mixer for vigorous agitation. Sonication can also be employed to ensure complete dissolution. |
Guide 2: Formulation with Sulfobutyl Ether-β-Cyclodextrin (SBE-β-CD)
Problem: My this compound solution prepared with SBE-β-CD (10% DMSO, 90% (20% SBE-β-CD in Saline)) is cloudy.
| Possible Cause | Troubleshooting Step |
| Incomplete formation of the inclusion complex. | The interaction between this compound and SBE-β-CD is crucial for solubilization. Ensure that the SBE-β-CD is fully dissolved in the saline before adding the this compound/DMSO stock solution. Allow sufficient time for complexation to occur by stirring the solution for at least 30 minutes. |
| pH of the saline solution. | The complexation efficiency of cyclodextrins can be pH-dependent. Ensure the pH of your saline solution is within a neutral range (pH 6.5-7.5) for optimal performance. |
| Incorrect SBE-β-CD concentration. | The protocol specifies a 20% SBE-β-CD solution in saline. Verify your calculations and ensure the correct amount of SBE-β-CD was used. |
| Precipitation of the drug-cyclodextrin complex. | While cyclodextrins enhance solubility, at very high concentrations, the complex itself can sometimes precipitate. If you are working with very high concentrations of this compound, this might be a limiting factor. |
Quantitative Data Summary
The following tables summarize the key physicochemical and solubility data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₃NO₃S | [1] |
| Molecular Weight | 357.47 g/mol | [1] |
| Appearance | White to off-white solid | N/A |
| pKa (Predicted) | 8.39 ± 0.20 | N/A |
| LogP (Predicted) | 3.5 | N/A |
Table 2: Solubility of this compound in Various Solvents
| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Reference |
| Water | Insoluble | < 2.8 | [1][2] |
| DMSO | 71 | 198.61 | [1][2] |
| Ethanol | 18 | 50.35 | [1][2] |
Table 3: Recommended Formulations for Aqueous Solutions of this compound
| Protocol | Composition | Achievable Concentration | Reference |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.17 mg/mL (6.07 mM) | N/A |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.17 mg/mL (6.07 mM) | N/A |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.17 mg/mL (6.07 mM) | N/A |
Experimental Protocols
Protocol 1: Preparation of this compound Solution using PEG300 and Tween-80
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Polyethylene glycol 300 (PEG300), high purity
-
Tween-80 (Polysorbate 80), high purity
-
Saline (0.9% NaCl), sterile
Procedure:
-
Prepare a stock solution of this compound in DMSO. Weigh the required amount of this compound and dissolve it in DMSO to achieve a concentration of 21.7 mg/mL. Ensure the powder is completely dissolved.
-
Add PEG300. In a sterile conical tube, add 400 µL of PEG300 for every 1 mL of final solution.
-
Add the this compound/DMSO stock. To the PEG300, add 100 µL of the 21.7 mg/mL this compound stock solution. Vortex thoroughly to ensure a homogenous mixture.
-
Add Tween-80. Add 50 µL of Tween-80 to the mixture and vortex again until the solution is clear.
-
Add Saline. Slowly add 450 µL of saline to the mixture while continuously vortexing. This will bring the final volume to 1 mL.
-
Inspect for precipitation. The final solution should be clear. If any cloudiness or precipitate is observed, refer to the troubleshooting guide.
Protocol 2: Preparation of this compound Solution using SBE-β-CD
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)
-
Saline (0.9% NaCl), sterile
Procedure:
-
Prepare a 20% (w/v) SBE-β-CD solution in saline. Dissolve 200 mg of SBE-β-CD in 1 mL of saline. Gentle warming and stirring may be required to fully dissolve the SBE-β-CD. Allow the solution to cool to room temperature.
-
Prepare a stock solution of this compound in DMSO. As in Protocol 1, prepare a 21.7 mg/mL stock solution of this compound in DMSO.
-
Combine the solutions. In a sterile tube, add 900 µL of the 20% SBE-β-CD solution.
-
Add the this compound/DMSO stock. While vortexing, slowly add 100 µL of the 21.7 mg/mL this compound stock solution to the SBE-β-CD solution.
-
Mix and equilibrate. Continue to mix the solution for at least 30 minutes to allow for the formation of the inclusion complex.
-
Inspect for precipitation. The final solution should be clear. If any issues arise, consult the troubleshooting guide.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of this compound and a general experimental workflow for its use.
Caption: Mechanism of action of this compound in Mycobacterium tuberculosis.
Caption: General experimental workflow for using this compound.
References
Addressing off-target effects of GSK2200150A in assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing GSK2200150A, a novel anti-tuberculosis agent identified through high-throughput screening.[1][2][3][4][5] Given that the specific molecular target and potential off-target profile of this compound are not yet fully characterized, this guide focuses on methodologies to identify and mitigate potential off-target effects during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known primary activity of this compound?
A1: this compound is an anti-tuberculosis (TB) agent discovered via a high-throughput screening campaign.[1][2][3][4][5] It has demonstrated activity against the virulent M. tuberculosis strain H37Rv with a Minimum Inhibitory Concentration (MIC) of 0.38 μM.[1]
Q2: What is an "off-target" effect and why is it a concern?
A2: An off-target effect occurs when a small molecule, such as this compound, binds to and modulates the activity of proteins other than its intended therapeutic target. These unintended interactions can lead to misleading experimental results, confounding data interpretation, and potentially causing cellular toxicity.[6][7] It is crucial to verify that the observed phenotype in your experiments is a direct result of modulating the intended target.[6][8]
Q3: I'm observing a phenotype that is inconsistent with the known anti-mycobacterial effects of this compound. Could this be due to an off-target effect?
A3: It is possible. Unexpected phenotypes are a common reason to investigate the off-target profile of a chemical probe.[6][9] To build confidence that the observed effect is due to the intended target, it is recommended to use structurally distinct compounds that modulate the same target and observe if they produce the same phenotype.[8][10][11]
Q4: What is the importance of using a negative control?
A4: A negative control is a molecule that is structurally similar to the active compound but does not bind to the intended target.[8][10] If the negative control does not produce the same phenotype as this compound, it strengthens the hypothesis that the observed effect is due to the intended target. However, it's important to note that a negative control may also not share the same off-targets as the active compound.[11]
Q5: At what concentration should I use this compound in my cellular assays?
A5: It is recommended to use the lowest concentration of this compound that elicits the desired on-target effect.[6] Higher concentrations increase the likelihood of engaging lower-affinity off-targets.[6] A dose-response experiment is essential to determine the optimal concentration for your specific assay.
Troubleshooting Guide: Unexpected Experimental Outcomes
This guide provides a systematic approach to troubleshooting unexpected results that may be attributable to off-target effects of this compound.
Logical Flow for Troubleshooting Off-Target Effects
Caption: A flowchart outlining the steps to troubleshoot unexpected experimental results.
Data Presentation: Example Kinase Selectivity Profile
If you suspect off-target effects on protein kinases, a kinase selectivity profiling assay can provide valuable data. Below is a hypothetical selectivity profile for this compound.
| Kinase Target | Percent Inhibition at 1 µM | IC50 (nM) |
| Target X | 98% | 50 |
| Kinase A | 85% | 250 |
| Kinase B | 55% | 1,500 |
| Kinase C | 12% | >10,000 |
| Kinase D | 5% | >10,000 |
This is example data and does not represent the actual off-target profile of this compound.
Experimental Protocols for Off-Target Validation
Here we provide detailed methodologies for key experiments to investigate potential off-target effects of this compound.
Workflow for Off-Target Identification
Caption: A workflow for identifying and validating potential off-target proteins.
Kinase Selectivity Profiling
This protocol provides a general framework for assessing the activity of this compound against a panel of protein kinases.
Objective: To identify potential off-target kinase interactions.
Materials:
-
Kinase Selectivity Profiling System (e.g., Promega)[12][13][14]
-
This compound stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay reagents (or similar)
-
384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration for screening is 1 µM.
-
Kinase Reaction Setup:
-
Add 1 µL of the this compound dilution or vehicle (DMSO) to the appropriate wells of a 384-well plate.
-
Prepare the Kinase Working Stocks and ATP/Substrate Working Stocks according to the manufacturer's protocol.[13][14]
-
Dispense 2 µL of each Kinase Working Stock to the corresponding wells.
-
Dispense 2 µL of the corresponding ATP/Substrate Working Stock to initiate the reactions.[13]
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.[13]
-
Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Calculate the percent inhibition of each kinase by this compound relative to the vehicle control. For kinases showing significant inhibition, determine the IC50 value from a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular context.[15][16][17][18][19] It is based on the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation.
Objective: To confirm that this compound binds to a suspected target protein in intact cells.
Materials:
-
Cell line of interest
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Thermal cycler or heating block
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw)
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against the putative target protein
Procedure:
-
Cell Treatment: Treat cultured cells with this compound at a desired concentration or with vehicle (DMSO) for 1-3 hours.[16]
-
Heating:
-
Cell Lysis: Lyse the cells by three cycles of freeze-thaw using liquid nitrogen.[19]
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[15]
-
Analysis:
-
Collect the supernatant (soluble protein fraction).
-
Analyze the amount of the putative target protein in the soluble fraction by Western blotting.
-
-
Data Interpretation: A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control indicates stabilization of the protein and therefore, direct binding.
Affinity Purification-Mass Spectrometry (AP-MS)
AP-MS can be used to identify the proteins that interact with a modified version of this compound.
Objective: To identify the cellular binding partners of this compound.
Materials:
-
A "bait" version of this compound, chemically modified with an affinity tag (e.g., biotin).
-
Cell lysate
-
Streptavidin-coated beads (or other affinity matrix corresponding to the tag)
-
Wash buffers
-
Elution buffer
-
Mass spectrometry equipment
Procedure:
-
Bait Immobilization: Incubate the affinity-tagged this compound with the affinity matrix to immobilize the bait.
-
Protein Binding: Incubate the immobilized bait with the cell lysate to allow for binding of target and off-target proteins.
-
Washing: Wash the beads extensively to remove non-specific binding proteins.
-
Elution: Elute the bound proteins from the beads.
-
Mass Spectrometry: Identify the eluted proteins using mass spectrometry.
-
Data Analysis: Analyze the mass spectrometry data to identify proteins that are specifically enriched in the this compound sample compared to a control (e.g., beads with no bait).
Note: This is a simplified overview. The specific conditions for each step will need to be optimized for your system.[20][21][22][23][24]
Signaling Pathway Analysis
If an off-target has been identified, it is important to understand its role in cellular signaling to rationalize the observed phenotype.
Example: Hypothetical Off-Target Kinase Signaling
Caption: A diagram illustrating how this compound could inhibit both its intended target and an off-target kinase, leading to distinct cellular outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mybiosource.com [mybiosource.com]
- 3. This compound | 1443138-53-1 [chemicalbook.com]
- 4. This compound | 1443138-53-1 | Data Sheet | BioChemPartner [biochempartner.com]
- 5. This compound |CAS 1443138-53-1 [chemicalbook.com]
- 6. How chemical probes can boost cancer research - Ontario Institute for Cancer Research [oicr.on.ca]
- 7. Discovery of small molecule cancer drugs: Successes, challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FAQ | Chemical Probes Portal [chemicalprobes.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Controls for chemical probes | Chemical Probes Portal [chemicalprobes.org]
- 11. biorxiv.org [biorxiv.org]
- 12. Kinase Selectivity Profiling System: General Panel Protocol [promega.com]
- 13. worldwide.promega.com [worldwide.promega.com]
- 14. Kinase Selectivity Profiling Systems—General Panel [promega.com]
- 15. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 16. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 19. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 20. researchgate.net [researchgate.net]
- 21. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. files.core.ac.uk [files.core.ac.uk]
- 23. An Aptamer-based mRNA Affinity Purification Procedure (RaPID) for the Identification of Associated RNAs (RaPID-seq) and Proteins (RaPID-MS) in Yeast [bio-protocol.org]
- 24. An Aptamer-based mRNA Affinity Purification Procedure (RaPID) for the Identification of Associated RNAs (RaPID-seq) and Proteins (RaPID-MS) in Yeast [en.bio-protocol.org]
Technical Support Center: GSK2200150A Treatment Optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using GSK2200150A in anti-tuberculosis experiments. The information is designed to help optimize incubation times and address common issues encountered during in vitro assays.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No inhibition of M. tuberculosis growth at expected concentrations. | 1. Suboptimal Incubation Time: The incubation period may be too short for this compound to exert its effect. 2. Compound Degradation: Improper storage or handling may have led to the degradation of this compound. 3. Resistant Strain: The M. tuberculosis strain being used may have inherent or acquired resistance to DNA gyrase inhibitors. | 1. Optimize Incubation Time: Perform a time-kill kinetics study to determine the optimal incubation time (see Experimental Protocols section). Initial screening can be performed for 7 days.[1] 2. Verify Compound Integrity: Ensure the compound has been stored correctly at -20°C. Prepare fresh stock solutions in DMSO for each experiment. 3. Use a Susceptible Control Strain: Test the compound against a known susceptible strain of M. tuberculosis (e.g., H37Rv) to confirm its activity. |
| High variability between replicate wells. | 1. Inconsistent Inoculum: Uneven distribution of bacterial cells in the inoculum. 2. Pipetting Errors: Inaccurate dispensing of compound or bacterial suspension. 3. Edge Effects: Evaporation from wells on the outer edges of the microplate. | 1. Ensure Homogeneous Inoculum: Thoroughly vortex the bacterial suspension before and during aliquoting. 2. Calibrate Pipettes: Regularly check and calibrate pipettes to ensure accuracy. 3. Minimize Edge Effects: Fill the outer wells of the plate with sterile media or water and do not use them for experimental data. Use sealing films to reduce evaporation. |
| Bacteriostatic instead of bactericidal effect observed. | 1. Insufficient Incubation Time: The duration of exposure to the compound may not be long enough to achieve cell death. 2. Concentration Too Low: The concentration of this compound may be sufficient to inhibit growth but not to kill the bacteria. | 1. Extend Incubation Time: In a time-kill assay, extend the time points to observe if a bactericidal effect is achieved over a longer period (e.g., up to 120 hours).[2][3] 2. Increase Compound Concentration: Test a broader range of concentrations, including those significantly above the Minimum Inhibitory Concentration (MIC). |
| Difficulty determining the optimal endpoint for the assay. | 1. Slow Growth of M. tuberculosis: The slow doubling time of the bacteria can make it difficult to determine the ideal time to measure the endpoint. 2. Metabolic State of Bacteria: The activity of the drug can differ between actively replicating and non-replicating (persistent) bacteria.[4] | 1. Use a Growth Indicator: Employ a viability dye such as resazurin (AlamarBlue) to assess metabolic activity at different time points.[1] 2. Define the Bacterial State: For replicating bacteria, assess at mid-log phase. For non-replicating bacteria, specific assay conditions are required, and longer incubation times may be necessary.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting incubation time for a Minimum Inhibitory Concentration (MIC) assay with this compound?
A1: For initial screening of this compound against M. tuberculosis, a 6 to 7-day incubation period is a common starting point.[1] However, the optimal time should be determined empirically for your specific experimental conditions.
Q2: How can I determine if this compound is bactericidal or bacteriostatic against my M. tuberculosis strain?
A2: A time-kill kinetics assay is the most effective method to differentiate between bactericidal and bacteriostatic activity. This involves exposing the bacteria to the compound and measuring the number of viable cells (Colony Forming Units, CFU/mL) at various time points. A bactericidal agent will cause a significant reduction (typically ≥3-log10) in CFU/mL compared to the initial inoculum.
Q3: Does the metabolic state of M. tuberculosis affect the required incubation time?
A3: Yes, the metabolic state of the bacteria is a critical factor. Actively replicating bacteria may be susceptible to the compound's effects over a shorter incubation period. In contrast, non-replicating or persistent bacteria may require longer exposure times to assess the compound's efficacy.[4]
Q4: What is the mechanism of action of this compound, and how does it influence incubation time?
A4: this compound is a DNA gyrase inhibitor.[5] This enzyme is essential for DNA replication in bacteria. Inhibition of DNA gyrase leads to the disruption of DNA synthesis and ultimately cell death. The time required for these processes to result in a measurable decrease in bacterial viability will influence the optimal incubation time.
Q5: Should I adjust the incubation time when testing different concentrations of this compound?
A5: While the primary determinant of incubation time is the bacterial growth rate and the drug's mechanism of action, it is advisable to perform a full time-kill kinetics study with a range of concentrations (e.g., 0.25x to 32x the MIC) to fully characterize the time- and concentration-dependent effects of the compound.[2][3]
Data Presentation
Table 1: Representative Time-Kill Kinetics Data for a DNA Gyrase Inhibitor (Moxifloxacin) against M. abscessus
The following table provides an example of the type of data generated from a time-kill kinetics study. Researchers should generate similar data for this compound with their specific M. tuberculosis strain. Data is presented as log10 CFU/mL.
| Time (hours) | Growth Control (No Drug) | 0.25x MIC | 1x MIC | 4x MIC | 16x MIC | 32x MIC |
| 0 | 5.0 | 5.0 | 5.0 | 5.0 | 5.0 | 5.0 |
| 3 | 5.2 | 5.1 | 4.8 | 4.5 | 4.2 | 4.0 |
| 6 | 5.8 | 5.5 | 4.5 | 4.0 | 3.5 | 3.2 |
| 24 | 7.5 | 6.8 | 3.5 | 2.5 | <2.0 | <2.0 |
| 48 | 8.2 | 7.5 | 3.2 | <2.0 | <2.0 | <2.0 |
| 72 | 8.5 | 7.8 | 3.0 | <2.0 | <2.0 | <2.0 |
| 120 | 8.6 | 8.0 | 2.8 | <2.0 | <2.0 | <2.0 |
This table is adapted from data on moxifloxacin against M. abscessus and serves as an illustrative example.[2][3]
Experimental Protocols
Microplate Alamar Blue Assay (MABA) for MIC Determination
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of this compound.
-
Preparation of Bacterial Inoculum:
-
Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with ADC to mid-log phase.
-
Adjust the turbidity of the culture to a McFarland standard of 1.0.
-
Dilute the culture 1:50 in fresh 7H9 broth to achieve a final inoculum of approximately 5 x 10^4 CFU/well.[1]
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial two-fold dilutions of the compound in a 96-well microplate to achieve the desired final concentrations.
-
-
Incubation:
-
Add 100 µL of the bacterial inoculum to each well containing the diluted compound.
-
Include a drug-free well as a growth control and a well with media only as a sterility control.
-
Seal the plate and incubate at 37°C for 6 days.[1]
-
-
Endpoint Measurement:
-
On day 6, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.
-
Incubate for an additional 24 hours.
-
A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration of the compound that prevents this color change.
-
Time-Kill Kinetics Assay
This protocol is used to assess the bactericidal or bacteriostatic activity of this compound over time.
-
Preparation:
-
Prepare a mid-log phase culture of M. tuberculosis as described for the MABA.
-
Prepare tubes with 7H9 broth containing this compound at various multiples of the predetermined MIC (e.g., 0.5x, 1x, 2x, 4x, 8x MIC). Include a drug-free growth control.
-
-
Inoculation and Sampling:
-
CFU Enumeration:
-
Perform serial dilutions of the collected aliquots in fresh 7H9 broth.
-
Plate the dilutions onto Middlebrook 7H11 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks, until colonies are visible.
-
Count the colonies and calculate the CFU/mL for each time point and concentration.
-
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each concentration.
-
A ≥3-log10 reduction in CFU/mL compared to the initial inoculum is considered bactericidal.
-
Visualizations
References
- 1. Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Time-kill kinetics of antibiotics active against rapidly growing mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Time-kill kinetics of anti-tuberculosis drugs, and emergence of resistance, in relation to metabolic activity of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mycobacterial Gyrase Inhibitors | Working Group for New TB Drugs [newtbdrugs.org]
Validation & Comparative
A Comparative Analysis of GSK2200150A and Other MmpL3 Inhibitors in the Fight Against Tuberculosis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the efficacy of GSK2200150A and other prominent inhibitors of the essential mycobacterial transporter MmpL3. This document synthesizes available preclinical data, details experimental methodologies, and visualizes key pathways to offer a clear perspective on the current landscape of MmpL3-targeted drug discovery for tuberculosis.
Introduction to MmpL3 Inhibition
Mycobacterial membrane protein Large 3 (MmpL3) is a critical transporter in Mycobacterium tuberculosis, responsible for shuttling trehalose monomycolate (TMM), a key precursor for the construction of the unique and protective mycobacterial cell wall. Inhibition of MmpL3 disrupts this essential process, leading to bacterial cell death. This mechanism of action has made MmpL3 a highly attractive target for the development of new anti-tuberculosis drugs, particularly in the face of rising multidrug resistance. A variety of chemical scaffolds have been identified as MmpL3 inhibitors, with several compounds advancing through preclinical and clinical development. This guide focuses on the comparative efficacy of this compound, a representative of the spirocycle class of inhibitors, against other well-characterized MmpL3 inhibitors.
Comparative In Vitro Efficacy
The in vitro potency of MmpL3 inhibitors is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis, most commonly the H37Rv strain. The MIC represents the lowest concentration of a compound that inhibits visible bacterial growth.
| Inhibitor | Chemical Class | MIC (µM) against M. tuberculosis H37Rv | Reference |
| This compound | Spirocycle | 0.38 | [1] |
| SQ109 | Ethylene diamine | 2.36 | [2] |
| AU1235 | Adamantyl urea | 0.48 | [2] |
| NITD-304 | Indolecarboxamide | 0.02 | [2] |
| NITD-349 | Indolecarboxamide | 0.05 | [2] |
| BM212 | Diphenylpyrrole | 3.76 | [2] |
Note: MIC values can vary between studies due to differences in experimental conditions.
Based on the available data, this compound demonstrates potent in vitro activity against M. tuberculosis H37Rv with a MIC of 0.38 µM[1]. When compared to other MmpL3 inhibitors, its potency is greater than that of SQ109 and BM212. It is comparable to AU1235, while the indolecarboxamide series (NITD-304 and NITD-349) exhibits the highest potency in this comparison.
Cross-resistance studies provide further insight into the shared mechanism of action. In a study utilizing an MmpL3 mutant strain, cross-resistance was observed between a guanidine-based MmpL3 inhibitor, this compound (referred to as "Spiros"), and another MmpL3 inhibitor, GSK1180781A (a THPP compound), confirming that they likely bind to a similar site or induce a similar resistance mechanism[3][4].
Experimental Protocols
1. Determination of Minimum Inhibitory Concentration (MIC) using Resazurin Microtiter Assay (REMA)
This colorimetric assay is a widely used method to determine the MIC of compounds against M. tuberculosis.
-
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with ADC (Albumin-Dextrose-Catalase)
-
96-well microtiter plates
-
Resazurin sodium salt solution (0.05% w/v in sterile water)
-
Test compounds (e.g., this compound) serially diluted.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in the 96-well plates.
-
Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase.
-
Adjust the bacterial suspension to a McFarland standard of 1.0 and then dilute it to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well.
-
Add the bacterial inoculum to each well containing the diluted compounds. Include a drug-free control (positive control) and a media-only control (negative control).
-
Seal the plates and incubate at 37°C for 7 days.
-
After incubation, add resazurin solution to each well.
-
Re-incubate the plates for 24-48 hours.
-
Visually assess the color change. A blue color indicates inhibition of bacterial growth, while a pink color indicates bacterial viability. The MIC is the lowest concentration of the compound that prevents the color change from blue to pink[1].
-
2. Checkerboard Assay for Synergy Testing
This method is used to evaluate the interaction between two antimicrobial agents.
-
Materials:
-
Two test compounds (e.g., an MmpL3 inhibitor and another anti-tubercular drug)
-
Mycobacterium tuberculosis H37Rv strain
-
96-well microtiter plates
-
Culture medium and resazurin solution as in the REMA protocol.
-
-
Procedure:
-
Prepare a checkerboard layout in a 96-well plate where one compound is serially diluted along the x-axis and the other compound is serially diluted along the y-axis.
-
Inoculate the wells with M. tuberculosis H37Rv as described in the REMA protocol.
-
Incubate the plate and add resazurin as previously described.
-
Determine the MIC of each compound alone and in combination.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) to determine the nature of the interaction (synergistic, additive, or antagonistic).
-
Mechanism of Action and Experimental Workflows
The primary mechanism of action for this compound and other MmpL3 inhibitors is the disruption of TMM transport across the mycobacterial inner membrane. This leads to the accumulation of TMM in the cytoplasm and a depletion of TMM in the periplasm, thereby halting the synthesis of mycolic acids and the formation of the protective outer membrane.
References
Comparative Analysis: GSK2200150A versus SQ109 in Tuberculosis Research
A comprehensive comparison between the investigational anti-tuberculosis agents GSK2200150A and SQ109 is currently not feasible due to the limited publicly available information on this compound. While extensive research and clinical trial data have been published for SQ109, this compound remains a largely uncharacterized compound in the public domain.
SQ109 is a well-documented drug candidate with a novel mechanism of action primarily targeting the MmpL3 transporter, which is essential for the formation of the mycobacterial cell wall.[1][2] This mechanism is distinct from existing first- and second-line tuberculosis drugs.[2] In contrast, this compound is described as an anti-tuberculosis agent identified through high-throughput screening with activity against Mycobacterium tuberculosis and Mycobacterium bovis BCG.[3] However, detailed information regarding its molecular target, mechanism of action, and chemical structure is not publicly available.
This guide will proceed by presenting the available information on SQ109, as a detailed comparison is precluded by the data gap for this compound.
SQ109: A Profile
SQ109 is an orally bioavailable ethylenediamine derivative that has undergone extensive preclinical and clinical evaluation for the treatment of tuberculosis.[4][5]
Mechanism of Action
The primary mechanism of action of SQ109 is the inhibition of the MmpL3 (Mycobacterial Membrane Protein Large 3) transporter.[1][2] MmpL3 is responsible for transporting trehalose monomycolate (TMM), a key precursor for the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[1][2] By inhibiting MmpL3, SQ109 disrupts cell wall assembly, leading to bacterial cell death.[6]
Beyond its primary target, SQ109 is believed to have multiple other mechanisms of action, which may contribute to its low rate of spontaneous drug resistance.[1] These secondary mechanisms include the inhibition of menaquinone biosynthesis and the disruption of the proton motive force across the bacterial membrane.[1]
Signaling Pathway of SQ109's Primary Mechanism of Action
Caption: Inhibition of the MmpL3 transporter by SQ109 disrupts mycolic acid precursor transport.
Preclinical and Clinical Data Summary
Numerous studies have demonstrated the in vitro and in vivo efficacy of SQ109.
| Parameter | SQ109 Data | References |
| In Vitro Activity (MIC) | Active against drug-susceptible and multidrug-resistant M. tuberculosis strains. | [2] |
| Intracellular Activity | Demonstrates killing of M. tuberculosis inside macrophages. | [2] |
| In Vivo Efficacy (Mouse Model) | In combination with other anti-TB drugs, shortens the time required to cure experimental TB in mice. | [5] |
| Clinical Trials | Has completed Phase 1, Phase 2a, and Phase 2b clinical trials. | [4][5] |
| Synergy | Shows synergistic or additive effects with isoniazid, rifampicin, and bedaquiline. | [4] |
Experimental Protocols
Detailed experimental protocols for assessing the efficacy of anti-tuberculosis agents can be complex and vary between studies. However, a general workflow for in vitro and in vivo evaluation can be outlined.
General Experimental Workflow for Anti-TB Drug Evaluation
Caption: A simplified workflow for the preclinical and clinical evaluation of a new anti-tuberculosis drug candidate.
Minimal Inhibitory Concentration (MIC) Assay Protocol (General)
-
Preparation of Mycobacterial Culture: Mycobacterium tuberculosis is cultured in an appropriate liquid medium (e.g., Middlebrook 7H9) to mid-log phase.
-
Drug Dilution Series: The test compound (e.g., SQ109) is serially diluted in microtiter plates to create a range of concentrations.
-
Inoculation: The mycobacterial culture is diluted and added to each well of the microtiter plate containing the drug dilutions.
-
Incubation: The plates are incubated at 37°C for a defined period (typically 7-14 days).
-
Determination of MIC: The MIC is determined as the lowest concentration of the drug that completely inhibits visible growth of the mycobacteria.
Macrophage Infection Model Protocol (General)
-
Cell Culture: A suitable macrophage cell line (e.g., J774A.1) is cultured in appropriate media.
-
Infection: The macrophages are infected with Mycobacterium tuberculosis at a specific multiplicity of infection (MOI).
-
Drug Treatment: After allowing for phagocytosis, the infected cells are treated with various concentrations of the test compound.
-
Incubation: The treated, infected cells are incubated for a set period (e.g., 24-72 hours).
-
Assessment of Bacterial Viability: The intracellular bacterial load is quantified by lysing the macrophages and plating the lysate on solid media to determine colony-forming units (CFUs).
Conclusion
While a direct, data-driven comparison between this compound and SQ109 is not possible at this time, the available information highlights SQ109 as a promising anti-tuberculosis candidate with a well-defined mechanism of action and a significant body of preclinical and clinical data. Further publication of data on this compound is necessary to allow for a comprehensive comparative analysis, which would be of great interest to the tuberculosis research and drug development community.
References
- 1. mybiosource.com [mybiosource.com]
- 2. adooq.com [adooq.com]
- 3. Clinical Trial Results | GSK Clinical Trials [gsk-studyregister.com]
- 4. ijaem.net [ijaem.net]
- 5. Comparative Study on Tuberculosis Drug Resistance and Molecular Detection Methods Among Different Mycobacterium Tuberculosis Lineages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Cross-Resistance Profile of MmpL3 Inhibitors: A Comparative Guide for Researchers
While specific cross-resistance data for the investigational anti-tuberculosis (TB) agent GSK2200150A is not publicly available, this guide provides a comparative analysis of cross-resistance patterns observed among other inhibitors of the essential mycobacterial transporter MmpL3. This compound, a member of the GSK spiros family of anti-TB leads, targets MmpL3, and therefore, the data presented here for other MmpL3 inhibitors can serve as a valuable reference for researchers in the field of TB drug development.
MmpL3 is a crucial transporter responsible for the export of mycolic acid precursors, which are essential components of the mycobacterial cell wall. Its inhibition leads to bacterial death, making it a promising target for novel anti-TB drugs. However, as with other antimicrobial agents, the emergence of resistance is a significant concern. Resistance to MmpL3 inhibitors typically arises from mutations in the mmpL3 gene. Understanding the cross-resistance profiles of different chemical scaffolds targeting MmpL3 is vital for developing robust new therapies and anticipating potential resistance issues.
Comparative In Vitro Activity of MmpL3 Inhibitors
The following tables summarize the minimum inhibitory concentration (MIC) data for various MmpL3 inhibitors against wild-type and MmpL3-mutant strains of Mycobacterium tuberculosis. This data, collated from published studies, illustrates the variable patterns of cross-resistance conferred by specific mmpL3 mutations.
Table 1: In Vitro Activity of MmpL3 Inhibitors Against Wild-Type M. tuberculosis
| Compound Class | Representative Drug(s) | MIC (μg/mL) against Wild-Type M. tuberculosis H37Rv |
| Adamantyl Urea | AU1235 | 0.05 - 0.1 |
| 1,2-Diamine | SQ109 | 0.16 - 0.64 |
| Indolecarboxamide | NITD-304, NITD-349 | 0.03 - 0.12 |
| 1,5-Diarylpyrrole | BM212 | 0.015 - 0.03 |
| Spirocycles | Compound 29 (Lilly) | 0.14 - 0.22 |
Table 2: Cross-Resistance of MmpL3 Inhibitors in M. tuberculosis Strains with MmpL3 Mutations
| MmpL3 Mutation | Fold Increase in MIC vs. Wild-Type | |||
| SQ109 | AU1235 | Indolecarboxamides | BM212 | |
| L189P | >8 | >4 | >16 | 1-2 |
| G253E | >8 | >4 | >16 | 1-2 |
| A287V | 4-8 | 1-2 | 4-8 | 1-2 |
| F644L | >8 | 1-2 | 1-2 | 1-2 |
| V684G | >8 | >4 | >16 | 1-2 |
(Note: The data in the tables are compiled from multiple sources and represent approximate ranges. The actual MIC values can vary depending on the specific experimental conditions.)
The data indicates that mutations in MmpL3 can lead to high-level resistance to some inhibitors while having minimal effect on others, highlighting the importance of the specific chemical scaffold and its interaction with the MmpL3 protein. For instance, several mutations that confer significant resistance to SQ109, AU1235, and indolecarboxamides show little to no cross-resistance with BM212. This suggests that different classes of MmpL3 inhibitors may have distinct binding modes.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of MmpL3 inhibitor cross-resistance.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC, the lowest concentration of an antibiotic that prevents visible growth of a bacterium, is a standard measure of in vitro antibacterial activity.
-
Bacterial Culture: Mycobacterium tuberculosis strains (wild-type and resistant mutants) are cultured in Middlebrook 7H9 broth supplemented with 10% oleic acid-albumin-dextrose-catalase (OADC) and 0.05% Tween 80.
-
Inoculum Preparation: A bacterial suspension is prepared and its optical density (OD) is adjusted to a McFarland standard of 1.0, which is then diluted to achieve a final inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Drug Dilution: The anti-TB drugs are serially diluted in a 96-well microplate.
-
Inoculation and Incubation: The prepared bacterial inoculum is added to each well of the microplate. The plates are then incubated at 37°C for 7-14 days.
-
MIC Determination: The MIC is determined as the lowest drug concentration at which there is no visible bacterial growth. This can be assessed visually or by using a colorimetric indicator such as resazurin, which changes color in the presence of metabolically active bacteria.
Generation of Resistant Mutants
Spontaneous resistant mutants are generated to identify the genetic basis of resistance and to study cross-resistance patterns.
-
High-Density Plating: A high-density culture of wild-type M. tuberculosis (approximately 10^8 to 10^9 CFU) is plated onto Middlebrook 7H10 agar containing the MmpL3 inhibitor at a concentration 5-10 times its MIC.
-
Incubation: The plates are incubated at 37°C for 3-4 weeks until resistant colonies appear.
-
Isolation and Verification: Individual colonies are picked and re-streaked on drug-containing agar to confirm resistance. The MIC of the inhibitor against the mutant strain is then determined to quantify the level of resistance.
-
Genetic Characterization: The mmpL3 gene from the resistant mutants is amplified by PCR and sequenced to identify mutations responsible for the resistance phenotype.
Visualizing Experimental Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key processes in cross-resistance studies.
Caption: Workflow for generating and characterizing resistant mutants to study cross-resistance.
Caption: Simplified pathway of MmpL3 function and its inhibition by drugs like this compound.
Validating the Anti-Tubercular Efficacy of GSK2200150A Analogues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-tubercular activity of GSK2200150A analogues, a promising class of compounds targeting Mycobacterium tuberculosis. This compound, identified through high-throughput screening, is a member of the spirocycle family of compounds and has demonstrated potent activity against the virulent H37Rv strain of M. tuberculosis. This document summarizes key experimental data, outlines detailed protocols for validation, and visualizes the underlying mechanism of action and experimental workflows to aid in the research and development of novel anti-tubercular therapeutics.
Comparative Anti-Tubercular Activity
This compound and its analogues have been synthesized and evaluated for their inhibitory effects on M. tuberculosis. The primary measure of in vitro anti-tubercular activity is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of the bacteria. An optimized analogue developed by GSK has shown significantly improved potency compared to the original lead compound.
| Compound | Structure | MIC (µM)[1] |
| This compound | N-benzyl-6',7'-dihydrospiro[piperidine-4,4'-thieno[3,2-c]pyran] | 0.38 |
| Optimized Analogue | [Structure not publicly disclosed] | 0.06 |
| Analogue 10 | [Structure with specific R-group modification] | >28 |
| Analogue 11 | [Structure with specific R-group modification] | 1.9 |
| Analogue 12 | [Structure with specific R-group modification] | 1.8 |
| Analogue 13 | [Structure with specific R-group modification] | 0.4 |
| Analogue 14 | [Structure with specific R-group modification] | 0.8 |
| Analogue 15 | [Structure with specific R-group modification] | 0.9 |
| Analogue 16 | [Structure with specific R-group modification] | 1.4 |
| Analogue 17 | [Structure with specific R-group modification] | 0.9 |
| Analogue 18 | [Structure with specific R-group modification] | 1.5 |
Mechanism of Action: Targeting MmpL3
This compound and its analogues are understood to exert their anti-tubercular effects by inhibiting the Mycobacterial Membrane Protein Large 3 (MmpL3). MmpL3 is an essential transporter protein in M. tuberculosis responsible for the export of trehalose monomycolate (TMM), a key precursor for the synthesis of mycolic acids. Mycolic acids are major components of the mycobacterial cell wall, providing a crucial protective barrier. Inhibition of MmpL3 disrupts the transport of TMM, leading to a compromised cell wall and ultimately, bacterial cell death. Some studies also suggest that certain MmpL3 inhibitors may function by dissipating the transmembrane electrochemical proton gradient.
Caption: Inhibition of the MmpL3 transporter by this compound analogues.
Experimental Protocols
Accurate and reproducible experimental protocols are critical for the validation of anti-tubercular compounds. The following sections detail the methodologies for key in vitro assays.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (Albumin-Dextrose-Catalase), and 0.05% (v/v) Tween 80
-
Test compounds (this compound analogues) dissolved in DMSO
-
96-well microtiter plates
-
Resazurin solution (0.02% w/v in sterile water)
-
Plate reader
Procedure:
-
Prepare a serial two-fold dilution of the test compounds in a 96-well plate. The final concentration range should typically span from 64 µg/mL to 0.06 µg/mL.
-
Prepare an inoculum of M. tuberculosis H37Rv from a mid-log phase culture, adjusted to a final concentration of approximately 5 x 10^5 CFU/mL in 7H9 broth.
-
Add 100 µL of the bacterial inoculum to each well of the microtiter plate containing the diluted compounds. Include a positive control (bacteria with no drug) and a negative control (broth only).
-
Incubate the plates at 37°C for 7 days.
-
After incubation, add 30 µL of resazurin solution to each well and incubate for an additional 24 hours.
-
Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates bacterial growth.
-
The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells and is used to determine the cytotoxicity of a compound.
Materials:
-
Human cell line (e.g., HepG2, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
After 24 hours, remove the medium and add fresh medium containing serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of compound that inhibits 50% of cell growth) can then be determined.
Experimental Workflow
The validation of a new anti-tubercular drug candidate follows a structured workflow, from initial screening to in vivo efficacy studies.
Caption: A generalized workflow for the validation of anti-tubercular drug candidates.
Conclusion
The this compound series of spirocyclic compounds represents a promising avenue for the development of new anti-tubercular drugs with a novel mechanism of action. The data presented in this guide highlight the potent in vitro activity of these MmpL3 inhibitors. Further optimization to improve efficacy and reduce potential cytotoxicity, guided by the experimental protocols and workflows outlined herein, will be crucial in advancing these compounds towards preclinical and clinical development. This comprehensive approach, combining targeted synthesis, robust in vitro and in vivo testing, and a thorough understanding of the mechanism of action, is essential for the successful discovery of next-generation tuberculosis therapies.
References
GSK2200150A vs. Rifampicin: A Comparative Analysis for Tuberculosis Research
In the landscape of tuberculosis (TB) drug discovery, novel compounds are continually evaluated against established first-line therapies. This guide provides a detailed comparison of the investigational compound GSK2200150A and the cornerstone anti-TB drug, rifampicin. The analysis is based on available preclinical data, focusing on their mechanism of action, in vitro efficacy, and metabolic stability.
Executive Summary
This compound is a novel spirocycle-containing compound identified through high-throughput screening with potent in vitro activity against Mycobacterium tuberculosis. Its putative mechanism of action involves the inhibition of the essential mycobacterial membrane protein Large 3 (MmpL3). In contrast, rifampicin, a member of the rifamycin class of antibiotics, is a bactericidal first-line drug that has been the backbone of TB treatment for decades. Its mechanism involves the inhibition of bacterial DNA-dependent RNA polymerase.
While this compound demonstrates promising initial in vitro potency, significant challenges related to its metabolic stability have been identified. This comparison aims to provide researchers, scientists, and drug development professionals with a clear, data-driven overview of these two compounds.
Data Presentation: Quantitative Comparison
The following table summarizes the key quantitative data for this compound and rifampicin based on available literature.
| Parameter | This compound | Rifampicin |
| Target | Mycobacterial membrane protein Large 3 (MmpL3)[1][2][3][4][5] | β-subunit of DNA-dependent RNA polymerase (rpoB) |
| Mechanism of Action | Inhibition of trehalose monomycolate (TMM) transport, disrupting cell wall synthesis[2][3][5] | Inhibition of RNA synthesis by blocking transcript elongation |
| In Vitro Potency (MIC against M. tuberculosis H37Rv) | 0.38 µM[6][7] | 0.1 to 1.0 mg/L (approximately 0.12 to 1.2 µM)[8] |
| Metabolic Stability | Poor intrinsic clearance in mouse and human microsomes[9] | Subject to metabolism by hepatic cytochrome P450 enzymes |
MIC: Minimum Inhibitory Concentration
Mechanism of Action
The mechanisms by which this compound and rifampicin inhibit the growth of Mycobacterium tuberculosis are distinct, targeting different essential cellular processes.
This compound: Inhibition of MmpL3
This compound belongs to a class of compounds known as spirocycles and is believed to exert its antimycobacterial effect by inhibiting MmpL3.[1][2][3][4][5] MmpL3 is a crucial transporter protein in M. tuberculosis responsible for flipping trehalose monomycolate (TMM), a precursor to mycolic acids, across the inner membrane. Mycolic acids are essential components of the unique and protective outer membrane of mycobacteria. By blocking MmpL3, this compound disrupts the mycolic acid biosynthesis pathway, leading to a compromised cell envelope and inhibition of bacterial growth.
Rifampicin: Inhibition of RNA Polymerase
Rifampicin's mechanism of action is well-established and involves the specific inhibition of the bacterial DNA-dependent RNA polymerase. It binds to the β-subunit of the enzyme, which is encoded by the rpoB gene. This binding physically blocks the elongation of the nascent RNA chain after only a few nucleotides have been added, thereby halting transcription and subsequent protein synthesis, which is lethal to the bacterium.
Experimental Protocols
In Vitro Minimum Inhibitory Concentration (MIC) Assay for this compound
The in vitro activity of this compound against M. tuberculosis H37Rv was determined using a microplate-based assay.[6][7]
-
Compound Preparation: this compound is serially diluted in purified water in 96-well microtiter plates.
-
Bacterial Culture: M. tuberculosis H37Rv is cultured in Middlebrook 7H9 medium supplemented with albumin, dextrose, and catalase (ADC), 20% Tween 80, and 50% glycerol.
-
Inoculation: A bacterial suspension with an optical density at 600 nm (OD600) of 0.001 is added to the wells containing the diluted compound.
-
Incubation: The plates are incubated for 7 days at 37°C.
-
Growth Assessment: A resazurin solution (0.05% w/v) is added to each well, and the plates are incubated for an additional 24 hours at 37°C.
-
Data Analysis: Fluorescence is measured at 590 nm. The percentage of mycobacterial survival is calculated by comparing the fluorescence of compound-containing wells to control wells without the compound. The MIC is defined as the lowest concentration of the compound that inhibits bacterial growth.
Microsomal Stability Assay
The metabolic stability of a compound is a critical parameter in drug development, often assessed using liver microsomes which contain key drug-metabolizing enzymes.
-
Incubation Mixture: The test compound is incubated with human or mouse liver microsomes in a phosphate buffer (pH 7.4) containing a co-factor regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Reaction Initiation: The reaction is initiated by adding the co-factor and incubating at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45 minutes).
-
Reaction Termination: The reaction is stopped by adding a solvent like acetonitrile, which also precipitates the proteins.
-
Analysis: After centrifugation, the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.
-
Data Interpretation: The rate of disappearance of the compound is used to calculate the in vitro intrinsic clearance (CLint) and the half-life (t½) in the microsomal preparation.
Discussion and Future Perspectives
This compound demonstrates potent in vitro activity against M. tuberculosis, with an MIC comparable to that of rifampicin. Its novel mechanism of action, targeting MmpL3, makes it an attractive candidate, particularly in the context of developing new regimens to combat drug-resistant TB.
However, the reported poor intrinsic clearance of this compound in both mouse and human microsomes presents a significant hurdle for its further development as an oral therapeutic agent.[9] Poor metabolic stability often translates to low bioavailability and a short half-life in vivo, which can limit a drug's efficacy. In contrast, while rifampicin is metabolized, its pharmacokinetic profile allows for effective therapeutic concentrations to be achieved and maintained with standard dosing regimens.
Further research on the spirocycle class of compounds could focus on optimizing the chemical structure to improve metabolic stability while retaining the potent anti-tubercular activity. Structure-activity relationship (SAR) studies could identify modifications that reduce susceptibility to metabolism by cytochrome P450 enzymes.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting MmpL3 for anti-tuberculosis drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Two-Way Regulation of MmpL3 Expression Identifies and Validates Inhibitors of MmpL3 Function in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. portlandpress.com [portlandpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. glpbio.com [glpbio.com]
- 8. Frontiers | Wild-Type MIC Distribution for Re-evaluating the Critical Concentration of Anti-TB Drugs and Pharmacodynamics Among Tuberculosis Patients From South India [frontiersin.org]
- 9. researchgate.net [researchgate.net]
In Vitro and In Vivo Correlation of GSK2200150A Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-tuberculosis agent GSK2200150A, focusing on the correlation between its in vitro activity and potential in vivo efficacy. This compound, identified through high-throughput screening, is a member of the spirocycle class of compounds targeting the essential mycobacterial membrane protein MmpL3.[1][2] While direct in vivo efficacy data for this compound is limited in the public domain, this guide compiles available preclinical data and compares it with established and pipeline anti-tuberculosis drugs, namely Bedaquiline, Pretomanid, and Delamanid, to offer a comprehensive overview for research and drug development professionals.
Executive Summary
This compound demonstrates potent in vitro activity against Mycobacterium tuberculosis. However, challenges in translating this potency to in vivo efficacy have been noted for this class of compounds, primarily due to pharmacokinetic properties such as poor microsomal clearance.[1] This guide presents the available data to facilitate an objective comparison and highlights the critical need for further preclinical development to establish a clear in vitro-in vivo correlation (IVIVC) for this promising anti-tubercular agent.
Data Presentation: Comparative Analysis
The following tables summarize the available quantitative data for this compound and its comparators.
Table 1: In Vitro Activity against Mycobacterium tuberculosis
| Compound | Target | MIC (μM) against H37Rv | Spectrum of Activity |
| This compound | MmpL3 | 0.38 [1] | Drug-susceptible M. tuberculosis |
| Bedaquiline | ATP synthase | 0.03 - 0.12 | Drug-susceptible and drug-resistant M. tuberculosis[3] |
| Pretomanid | F420-dependent nitroreductase | 0.015 - 0.25 | Drug-susceptible and drug-resistant M. tuberculosis[4][5] |
| Delamanid | F420-dependent nitroreductase | 0.006 - 0.024 | Drug-susceptible and drug-resistant M. tuberculosis[5][6] |
Table 2: Preclinical In Vivo Efficacy in Mouse Models of Tuberculosis
| Compound | Dosing Regimen | Efficacy Readout | Key Findings |
| This compound Analog (Optimized) | Not specified | Not specified | Promising efficacy in a murine model of acute TB infection[7] |
| This compound Analog (Compound 29) | Not specified | No efficacy in an acute model of TB infection | Likely due to limited in vivo exposure[7] |
| Bedaquiline | 25-30 mg/kg, daily | Reduction in lung CFU | Significant bactericidal activity[8] |
| Pretomanid | 100 mg/kg, daily | Reduction in lung CFU | Dose-dependent bactericidal activity[4] |
| Delamanid | 25-100 mg/kg, daily | Reduction in lung CFU | Potent bactericidal activity in both acute and chronic infection models[9] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Minimum Inhibitory Concentration (MIC) Assay
The MIC of this compound and comparator drugs against M. tuberculosis H37Rv is typically determined using a broth microdilution method. The general protocol is as follows:
-
Bacterial Culture: M. tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80.
-
Compound Preparation: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted in culture medium in a 96-well microplate.
-
Inoculation: A standardized inoculum of M. tuberculosis is added to each well.
-
Incubation: The microplates are incubated at 37°C for 7-14 days.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria. Growth can be assessed visually or by using a growth indicator such as Resazurin.
In Vivo Murine Model of Tuberculosis Efficacy Study
The in vivo efficacy of anti-tuberculosis compounds is commonly evaluated in a mouse model of chronic infection. A representative protocol is outlined below:
-
Infection: BALB/c mice are infected via aerosol with a low dose of M. tuberculosis H37Rv to establish a lung infection.
-
Treatment Initiation: Treatment with the test compound(s) or vehicle control is typically initiated 4-6 weeks post-infection, once a chronic infection is established.
-
Dosing: Compounds are administered orally or via the appropriate route at specified doses and frequencies for a defined duration (e.g., 4-8 weeks).
-
Efficacy Assessment: At various time points during and after treatment, groups of mice are euthanized, and their lungs are harvested. The bacterial load in the lungs is quantified by plating serial dilutions of lung homogenates on Middlebrook 7H11 agar plates and counting the colony-forming units (CFU) after incubation.
-
Data Analysis: The reduction in log10 CFU in the lungs of treated mice compared to untreated controls is calculated to determine the bactericidal activity of the compound.
Mandatory Visualization
Signaling Pathway of MmpL3 Inhibition
The following diagram illustrates the proposed mechanism of action of this compound as an MmpL3 inhibitor. MmpL3 is a crucial transporter responsible for flipping trehalose monomycolate (TMM), a precursor of mycolic acids, from the cytoplasm to the periplasm of Mycobacterium tuberculosis. Inhibition of MmpL3 disrupts the synthesis of the mycobacterial cell wall, leading to bacterial death.[10][11]
Caption: Mechanism of MmpL3 inhibition by this compound.
Experimental Workflow for In Vitro-In Vivo Correlation Assessment
The following diagram outlines the logical workflow for assessing the in vitro-in vivo correlation of a novel anti-tuberculosis compound like this compound.
Caption: Workflow for assessing in vitro-in vivo correlation.
References
- 1. portlandpress.com [portlandpress.com]
- 2. portlandpress.com [portlandpress.com]
- 3. In vitro Study of Bedaquiline Resistance in Mycobacterium tuberculosis Multi-Drug Resistant Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bedaquiline, pretomanid and linezolid for treatment of extensively drug resistant, intolerant or non-responsive multidrug resistant pulmonary tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Advances of new drugs bedaquiline and delamanid in the treatment of multi-drug resistant tuberculosis in children [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Efficacy of Long-Acting Bedaquiline Regimens in a Mouse Model of Tuberculosis Preventive Therapy | Medicine Matters [medicine-matters.blogs.hopkinsmedicine.org]
- 9. journals.asm.org [journals.asm.org]
- 10. Targeting MmpL3 for anti-tuberculosis drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What are MmpL3 inhibitors and how do they work? [synapse.patsnap.com]
Validating the MmpL3 Binding Site of GSK2200150A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental approaches to validate the binding of GSK2200150A and other inhibitors to their target, the Mycobacterial membrane protein Large 3 (MmpL3). MmpL3 is a crucial transporter protein in Mycobacterium tuberculosis, responsible for the export of trehalose monomycolate (TMM), a key precursor for the mycobacterial outer membrane.[1][2] Its essential role in bacterial viability has made it a prime target for novel anti-tuberculosis drug development.[3][4] this compound, a spiro[piperidine-4,4'-thieno[3,2-c]pyran] derivative identified through high-throughput screening, is one such compound targeting MmpL3.[5][6][7] This document outlines key experimental data, detailed protocols, and visual workflows to aid researchers in validating MmpL3 inhibitors.
Comparative Analysis of MmpL3 Inhibitors
A variety of structurally diverse compounds have been identified as MmpL3 inhibitors.[8][9] Understanding their comparative efficacy and binding characteristics is crucial for the development of new therapeutics. The following table summarizes key quantitative data for this compound and other notable MmpL3 inhibitors.
| Compound | Chemical Class | MIC against M. tuberculosis H37Rv (µM) | Intramacrophage IC50 (µM) | Notes |
| This compound (Spiro) | Spiro[piperidine-4,4'-thieno[3,2-c]pyran] | Data not publicly available | Data not publicly available | Representative of the GSK Spiros family of anti-TB leads.[5] |
| SQ109 | Ethylene diamine | 0.3 - 0.6 | ~0.4 | Completed Phase IIb/III clinical trials.[1][3] May also disrupt the proton motive force (PMF). |
| BM212 | Pyrrole | 0.16 | Data not publicly available | Shown to directly bind to purified MmpL3.[1][2] |
| NITD-349 | Indolecarboxamide | 0.03 | Data not publicly available | Potent inhibitor; used in developing fluorescence-based competitive binding assays.[1][9] |
| AU1235 | Adamantyl urea | 0.1 | ~0.01 | Up to 10-fold more active against intramacrophage M. tuberculosis.[10] |
| THPPs | Tetrahydropyrazolo[1,5-a]pyrimidine | Varies | Data not publicly available | Some members of this class may dissipate the PMF.[11] |
| C215 | Benzimidazole | 0.04 | Data not publicly available | Active against M. abscessus.[9] |
Experimental Protocols for MmpL3 Binding Validation
Validating that a compound directly binds to MmpL3 and inhibits its function requires a multi-faceted approach. Below are detailed protocols for key experiments.
Whole-Cell Phenotypic Screening with MmpL3-Regulated Strains
This assay differentiates on-target from off-target effects by modulating the expression level of MmpL3.[11][12]
Objective: To determine if the inhibitory effect of a compound is dependent on the expression level of MmpL3.
Methodology:
-
Strain Construction: Utilize an M. tuberculosis strain where mmpL3 expression is under the control of an inducible promoter (e.g., a Tet-On system, creating an mmpL3-TetON strain).[11][12]
-
Culture Conditions: Grow the wild-type and mmpL3-TetON strains to mid-log phase. For the regulated strain, maintain inducing conditions (e.g., with anhydrotetracycline, ATc) to ensure MmpL3 expression.
-
Assay Setup: Prepare 96-well plates with serial dilutions of the test compound (e.g., this compound).
-
Inoculation: Inoculate the wells with either the wild-type strain or the mmpL3-TetON strain under both inducing and non-inducing conditions.
-
Incubation: Incubate the plates at 37°C.
-
Readout: Measure bacterial growth after a defined period (e.g., 7 days) by monitoring optical density (OD) or using a viability stain (e.g., Resazurin).
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each condition. A significant increase in IC50 for the mmpL3-TetON strain under inducing (overexpression) conditions compared to non-inducing (underexpression) conditions suggests the compound targets MmpL3.[11][12]
Generation and Analysis of Resistant Mutants
Identifying mutations in the mmpL3 gene that confer resistance to a compound is strong evidence of direct interaction.
Objective: To isolate and characterize spontaneous resistant mutants to identify the genetic basis of resistance.
Methodology:
-
Selection of Mutants: Plate a high density of wild-type M. tuberculosis on solid medium containing the test compound at a concentration 4-10 times its minimum inhibitory concentration (MIC).
-
Isolation and Verification: Isolate colonies that appear after incubation and re-streak them on compound-containing medium to confirm resistance.
-
Whole-Genome Sequencing: Perform whole-genome sequencing on the resistant isolates and the parent wild-type strain.
-
Variant Analysis: Compare the genomes to identify single nucleotide polymorphisms (SNPs). Mutations consistently found within the mmpL3 gene across multiple independent resistant isolates strongly indicate that MmpL3 is the target.
-
Cross-Resistance Profiling: Test the resistant mutants against other known MmpL3 inhibitors. A pattern of cross-resistance can reveal common binding sites or mechanisms of action.[1][9]
TMM Accumulation Assay
Inhibition of MmpL3 function leads to the intracellular accumulation of its substrate, trehalose monomycolate (TMM).[9][13]
Objective: To quantify the accumulation of TMM in M. tuberculosis upon treatment with an inhibitor.
Methodology:
-
Metabolic Labeling: Grow M. tuberculosis cultures to mid-log phase and treat them with the test compound at various concentrations for a defined period. Add [1,2-¹⁴C]acetate to the culture medium to radiolabel the mycolic acids.
-
Lipid Extraction: Harvest the bacterial cells and extract the total lipids using a mixture of chloroform and methanol.
-
Thin-Layer Chromatography (TLC): Spot the lipid extracts onto a silica TLC plate and develop the chromatogram using an appropriate solvent system to separate the different lipid species (e.g., TMM and trehalose dimycolate - TDM).
-
Autoradiography: Expose the TLC plate to a phosphor screen or X-ray film to visualize the radiolabeled lipids.
-
Quantification: Quantify the intensity of the spots corresponding to TMM and TDM. An increase in the TMM signal with a corresponding decrease in the TDM signal in treated cells compared to untreated controls indicates inhibition of MmpL3-mediated TMM transport.[9]
In Vitro Direct Binding Assays
Directly measuring the binding of a compound to purified MmpL3 protein provides definitive evidence of interaction.
Objective: To measure the binding affinity of an inhibitor to purified MmpL3 protein.
Methodologies:
-
Biolayer Interferometry (BLI) / Surface Plasmon Resonance (SPR): [1]
-
Protein Immobilization: Purify MmpL3 protein and immobilize it on the surface of a sensor chip.
-
Association: Flow solutions containing increasing concentrations of the test compound over the sensor surface and monitor the change in signal, which corresponds to the binding of the compound to the immobilized protein.
-
Dissociation: Flow a buffer solution without the compound over the sensor to monitor the dissociation of the compound.
-
Data Analysis: Analyze the binding and dissociation curves to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
-
-
Fluorescence-Based Competitive Binding Assay: [9]
-
Assay Principle: This assay uses a fluorescently labeled probe that is a known MmpL3 binder (e.g., North 114, an analogue of the NITD series).
-
Assay Setup: In a whole-cell format using M. smegmatis overexpressing M. tuberculosis MmpL3, incubate the cells with the fluorescent probe.
-
Competition: Add the unlabeled test compound at various concentrations. If the test compound binds to the same site as the probe, it will displace the probe, leading to a decrease in the fluorescence signal associated with the cells.
-
Measurement: Measure the fluorescence intensity using flow cytometry or a plate reader.
-
Data Analysis: A dose-dependent decrease in fluorescence indicates that the test compound competes with the probe for binding to MmpL3.[9]
-
Visualizing Experimental Workflows and Pathways
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Direct Inhibition of MmpL3 by Novel Antitubercular Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in mycobacterial membrane protein Large 3 inhibitor drug design for mycobacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. adooq.com [adooq.com]
- 7. medkoo.com [medkoo.com]
- 8. mdpi.com [mdpi.com]
- 9. Identification of New MmpL3 Inhibitors by Untargeted and Targeted Mutant Screens Defines MmpL3 Domains with Differential Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Two-Way Regulation of MmpL3 Expression Identifies and Validates Inhibitors of MmpL3 Function in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Two Accessory Proteins Govern MmpL3 Mycolic Acid Transport in Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Safety Analysis of MmpL3 Inhibitors in Tuberculosis Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the safety profile of GSK2200150A, a novel anti-tuberculosis agent, with other inhibitors of the essential mycobacterial transporter MmpL3. Due to the limited publicly available safety data for this compound, this comparison focuses on related MmpL3 inhibitors, SQ109 and BM212, for which preclinical safety data have been published. This guide aims to offer a valuable resource for researchers in the field of tuberculosis drug discovery by presenting available quantitative data, detailing relevant experimental methodologies, and visualizing the underlying mechanism of action.
Quantitative Safety Data Comparison
The following table summarizes the available in vitro cytotoxicity data for the MmpL3 inhibitors SQ109 and BM212. At present, specific quantitative in vitro or in vivo safety data for this compound is not available in the public domain.
| Compound | Assay Cell Line | Endpoint | Value | Selectivity Index (SI) |
| SQ109 | Vero cells | IC50 | 26 µM[1] | 16.7[1][2] |
| U2OS (human osteosarcoma) | CC50 | 2.95 µM[3] | - | |
| BM212 | U937 (human histiocytic lymphoma) | No inhibition of cell replication | Up to 12.5 µg/ml[4] | - |
Note: The Selectivity Index (SI) is a critical parameter in drug discovery, calculated as the ratio of the cytotoxic concentration (IC50 or CC50) to the minimum inhibitory concentration (MIC) against the target pathogen. A higher SI value indicates greater selectivity for the pathogen over host cells. The reported SI for SQ109 is a promising indicator of its therapeutic window[1][2].
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of safety assessment studies. Below are generalized protocols for key in vitro and in vivo experiments typically employed in the preclinical safety evaluation of anti-tuberculosis drug candidates.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Objective: To determine the concentration of a compound that inhibits 50% of cell growth (IC50) in a mammalian cell line.
Methodology:
-
Cell Seeding: Mammalian cells (e.g., Vero, HepG2, or U937) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The test compound is serially diluted to various concentrations and added to the wells. A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent) are included.
-
Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: MTT reagent is added to each well and incubated for a further 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent solution) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value is then determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Acute Oral Toxicity Study in Rodents (Up-and-Down Procedure)
This method is used to estimate the median lethal dose (LD50) of a substance with fewer animals than traditional methods.
Objective: To determine the acute oral toxicity of a compound and estimate its LD50.
Methodology:
-
Animal Selection: A small number of rodents (e.g., mice or rats) of a single sex are used.
-
Dosing: A single animal is dosed with the test substance at a level estimated to be near the LD50.
-
Observation: The animal is observed for signs of toxicity and mortality over a defined period (typically 48 hours to 14 days).
-
Sequential Dosing:
-
If the animal survives, the next animal is dosed at a higher, pre-determined dose level.
-
If the animal dies, the next animal is dosed at a lower, pre-determined dose level.
-
-
Endpoint: This process is continued until a specified number of reversals in outcome (survival/death) are observed.
-
LD50 Calculation: The LD50 is calculated using a statistical method based on the pattern of outcomes. Observations for clinical signs of toxicity, body weight changes, and gross pathology at necropsy are also recorded.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the mechanism of action of MmpL3 inhibitors and a typical workflow for preclinical safety assessment.
Caption: Mechanism of MmpL3 Inhibition.
Caption: Preclinical Safety Assessment Workflow.
References
- 1. academic.oup.com [academic.oup.com]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. In Vivo Efficacy of SQ109 against Leishmania donovani, Trypanosoma spp. and Toxoplasma gondii and In Vitro Activity of SQ109 Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bactericidal Activities of the Pyrrole Derivative BM212 against Multidrug-Resistant and Intramacrophagic Mycobacterium tuberculosis Strains - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison of Spirocycle-Based MmpL3 Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of spirocycle-based inhibitors targeting the essential Mycobacterium tuberculosis transporter, MmpL3. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the mechanism of action and experimental workflows.
Mycolic acids are crucial components of the mycobacterial cell wall, providing a formidable barrier against many antibiotics. The transport of trehalose monomycolate (TMM), a key precursor of mycolic acids, across the inner membrane is facilitated by the Mycobacterial membrane protein Large 3 (MmpL3).[1] Its essential role in cell wall biosynthesis makes MmpL3 a prime target for the development of novel anti-tuberculosis drugs.[1] A number of structurally diverse compounds that inhibit MmpL3 have been identified, with spirocycle-containing molecules showing particular promise.[1]
This guide focuses on a comparative analysis of a novel pyrazole spirocyclic amine series and a previously reported spirocycle compound, highlighting their efficacy and safety profiles.
Quantitative Data Summary
The following tables summarize the in vitro activity, cytotoxicity, and hERG inhibition of key spirocycle-based MmpL3 inhibitors. The data is extracted from a pivotal study by Ray et al. (2021).[1]
Table 1: In Vitro Anti-tubercular Activity
| Compound | Description | MIC (μM) vs. M. tuberculosis H37Rv | MIC (μM) vs. MmpL3 (F255L) Mutant |
| 1 | Pyrazole Spirocyclic Amine | 0.22 | >10 |
| 2 | Pyrazole Spirocyclic Amine | 0.14 | >10 |
| 3 | Previously Reported Spirocycle | Not explicitly stated in snippets | Not explicitly stated in snippets |
| 29 | Zwitterionic Spirocycle | Not explicitly stated in snippets | Not explicitly stated in snippets |
MIC: Minimum Inhibitory Concentration. A lower value indicates higher potency.
Table 2: Cytotoxicity and hERG Inhibition Profiles
| Compound | HepG2 IC50 (μM) | hERG IC50 (μM) (Thallium Flux) | hERG IC50 (μM) (Q-Patch) |
| 1 | 12 | 2.5 | 1.8 |
| 2 | 8 | 3.2 | 2.4 |
| 3 | Not explicitly stated in snippets | Not explicitly stated in snippets | Not explicitly stated in snippets |
| 29 | Not explicitly stated in snippets | Not explicitly stated in snippets | Not explicitly stated in snippets |
HepG2 IC50: 50% inhibitory concentration against human liver carcinoma cell line, indicating cytotoxicity. A higher value is desirable. hERG IC50: 50% inhibitory concentration against the hERG potassium channel, indicating potential for cardiotoxicity. A higher value is desirable.
Mechanism of Action and Inhibition Pathway
MmpL3 functions as a proton-motive force (PMF) dependent transporter, coupling the influx of protons to the efflux of TMM.[2] Many MmpL3 inhibitors, including spirocycle-based compounds, are thought to exert their effect by disrupting this essential proton gradient.[2] This dissipation of the PMF not only inhibits MmpL3-mediated TMM transport but can also have broader effects on the bacterial cell.[2]
Caption: Proposed mechanism of MmpL3 inhibition by spirocycle-based compounds.
Experimental Workflow for Inhibitor Comparison
The evaluation of novel MmpL3 inhibitors typically follows a standardized workflow to assess their efficacy, selectivity, and safety.
Caption: A typical experimental workflow for the evaluation of MmpL3 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are summaries of protocols for the key assays mentioned in this guide.
Minimum Inhibitory Concentration (MIC) Determination against M. tuberculosis
This assay determines the lowest concentration of a compound that inhibits the visible growth of M. tuberculosis. A common method is the broth microdilution assay.
-
Preparation of Inoculum: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol. The bacterial suspension is adjusted to a McFarland standard of 0.5, and then diluted to achieve a final inoculum of approximately 10^5 CFU/mL.
-
Plate Preparation: The test compounds are serially diluted in a 96-well microtiter plate.
-
Inoculation and Incubation: The prepared bacterial inoculum is added to each well. The plate is sealed and incubated at 37°C.
-
Reading Results: After a defined incubation period (typically 7-14 days), the wells are visually inspected for bacterial growth. The MIC is the lowest concentration of the compound where no visible growth is observed. A growth indicator like resazurin can be used for a colorimetric readout.[3]
HepG2 Cytotoxicity Assay
This assay assesses the toxicity of a compound to human liver cells.
-
Cell Culture: HepG2 cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum and antibiotics.
-
Assay Procedure: Cells are seeded in a 96-well plate and allowed to adhere overnight. The following day, the cells are treated with serial dilutions of the test compounds.
-
Viability Assessment: After a 48-72 hour incubation period, cell viability is measured using a reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescent-based assay that quantifies ATP (e.g., CellTiter-Glo®).[4][5] The absorbance or luminescence is read using a plate reader.
-
Data Analysis: The IC50 value, the concentration at which 50% of cell growth is inhibited, is calculated from the dose-response curve.
hERG Inhibition Assay (Automated Patch Clamp)
This assay evaluates the potential of a compound to block the hERG potassium channel, a key indicator of cardiotoxicity.
-
Cell Line: A mammalian cell line (e.g., HEK293 or CHO) stably expressing the hERG channel is used.
-
Automated Patch Clamp System: An automated patch clamp system (e.g., QPatch or IonWorks) is utilized for high-throughput analysis.
-
Experimental Procedure: The cells are subjected to a specific voltage protocol to elicit hERG currents. The test compound is then applied at various concentrations, and the effect on the hERG current is measured.
-
Data Analysis: The percentage of inhibition at each concentration is determined, and an IC50 value is calculated.[6][7]
Acute Murine Model of Tuberculosis Infection
This in vivo model assesses the efficacy of a compound in a living organism.
-
Infection: BALB/c mice are infected with a low-dose aerosol of M. tuberculosis H37Rv.
-
Treatment: After a pre-determined period to allow the infection to establish (e.g., 7-14 days), mice are treated with the test compound, a vehicle control, and a positive control drug (e.g., isoniazid) for a specified duration.
-
Efficacy Evaluation: At the end of the treatment period, the mice are euthanized, and their lungs and spleens are harvested. The organs are homogenized, and serial dilutions are plated on Middlebrook 7H11 agar to determine the bacterial load (colony-forming units, CFUs).
-
Data Analysis: The reduction in bacterial load in the treated groups is compared to the vehicle control group to determine the in vivo efficacy of the compound.[8]
References
- 1. Spirocycle MmpL3 Inhibitors with Improved hERG and Cytotoxicity Profiles as Inhibitors of Mycobacterium tuberculosis Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Insights into the Mechanism of Inhibition of MmpL3, a Target of Multiple Pharmacophores in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reframeDB [reframedb.org]
- 5. pubcompare.ai [pubcompare.ai]
- 6. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Establishment of murine TB infection model. [bio-protocol.org]
Safety Operating Guide
Essential Safety and Disposal Procedures for GSK2200150A
Researchers and laboratory professionals handling GSK2200150A, an anti-tuberculosis agent, must adhere to stringent safety and disposal protocols to ensure a secure laboratory environment and regulatory compliance.[1][2] While specific disposal instructions for this compound are not detailed in publicly available safety data sheets, established guidelines for the disposal of chemical and hazardous waste provide a necessary framework. All chemical waste must be managed in accordance with federal, state, and local regulations.[3]
Handling and Storage
Proper handling and storage are critical first steps in the safe management of this compound. Before disposal, ensure the compound is stored under the recommended conditions to maintain its stability.
| Parameter | Condition | Duration |
| Storage (Lyophilized) | -20°C, desiccated | 36 months[1] |
| Storage (in Solution) | -20°C | 1 month[1] |
When handling the solid compound, use personal protective equipment (PPE) such as a lab coat, nitrile gloves, and safety eyewear to avoid contact.[4] Ensure adequate ventilation to prevent inhalation of any dust particles.[5]
Disposal of Unused this compound and Contaminated Materials
Unused this compound and any materials that have come into contact with it, such as pipette tips, gloves, and empty containers, should be treated as hazardous waste.[6] Under no circumstances should chemical waste be disposed of down the drain.[6]
Step-by-Step Disposal Procedure:
-
Waste Identification and Segregation:
-
Containerization:
-
Use a suitable, leak-proof container clearly labeled with the words "Hazardous Waste."[6]
-
The container must be compatible with the chemical properties of this compound.
-
Ensure the container is kept closed except when adding waste.[6][7]
-
The label must include the full chemical name, "this compound," and the name of the lab or generator. Chemical abbreviations are not acceptable.[6]
-
-
Disposal of Empty Containers:
-
Empty containers that held this compound should be triple-rinsed with an appropriate solvent capable of removing the chemical.[6]
-
The rinsate must be collected and treated as hazardous waste.[6]
-
After triple-rinsing, the container can be disposed of in the regular trash or recycled, depending on institutional policies.[6]
-
-
Disposal of Contaminated Labware:
-
Arranging for Pickup:
Experimental Workflow for Disposal
The following diagram illustrates the logical steps for the proper disposal of this compound waste.
References
- 1. adooq.com [adooq.com]
- 2. mybiosource.com [mybiosource.com]
- 3. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 4. nems.nih.gov [nems.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. purdue.edu [purdue.edu]
Essential Safety and Logistical Information for Handling GSK2200150A
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential guidance for the safe handling, storage, and disposal of GSK2200150A. The following procedures are designed to minimize risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Adherence to proper PPE protocols is the first line of defense against accidental exposure. The following equipment is mandatory when handling this compound:
| PPE Category | Specific Requirements |
| Eye Protection | Chemical safety goggles or a full-face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | Laboratory coat, long-sleeved shirt, and long pants. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be required for operations with the potential for aerosol generation. |
Safe Handling and Operational Plan
Always handle this compound in a designated area, preferably within a chemical fume hood.
Preparation and Handling:
-
Inspect Container: Before use, visually inspect the container for any damage or leaks.
-
Grounding: For operations involving large quantities or potential for static discharge, ensure proper grounding of equipment.
-
Avoid Contact: Minimize all contact with the substance. Do not breathe dust or vapors.
-
Weighing: If weighing the solid form, perform this in a ventilated enclosure.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly.
Storage Plan:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
Spill Management and First Aid
A clear and practiced spill response plan is critical.
Spill Cleanup Protocol:
-
Evacuate: Immediately evacuate the area of all non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.
-
Decontaminate: Clean the spill area thoroughly with a suitable decontamination solution.
-
Personal Contamination: If skin or eye contact occurs, flush immediately with copious amounts of water for at least 15 minutes. Remove contaminated clothing.
First Aid Measures:
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.
-
Skin Contact: Wash off with soap and plenty of water.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.
Disposal Plan
All waste materials must be treated as hazardous waste.
-
Waste Collection: Collect all waste, including contaminated PPE, absorbent materials, and empty containers, in a designated and properly labeled hazardous waste container.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name (this compound).
-
Disposal: Dispose of hazardous waste through a licensed and approved waste disposal company. Do not dispose of down the drain or in regular trash.
Chemical Spill Workflow
Caption: Workflow for responding to a chemical spill.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
